L-METHIONINE (15N,)
Description
BenchChem offers high-quality L-METHIONINE (15N,) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-METHIONINE (15N,) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
150.21 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational & Exploratory
properties of L-methionine (15N) for structural biology
Technical Whitepaper: L-Methionine (
Executive Summary
This technical guide details the physicochemical properties, experimental protocols, and strategic applications of L-methionine (
Part 1: Physicochemical & Magnetic Properties
L-methionine (
| Property | Value / Description | Relevance to NMR |
| Isotope | Nitrogen-15 ( | Spin-1/2 nucleus; narrow line widths. |
| Gyromagnetic Ratio ( | -27.116 MHz/T | Low sensitivity compared to |
| Chemical Shift Range | ~116 – 123 ppm (Backbone Amide) | Distinct spectral window; Met often appears in hydrophobic clusters. |
| Natural Abundance | 0.37% (Unlabeled) vs. >98% (Labeled) | High enrichment is mandatory for selective detection. |
| Relaxation | T1/T2 sensitive to backbone dynamics | Excellent probe for order parameters ( |
Expert Insight: Methionine residues are statistically over-represented in hydrophobic cores and protein-protein interfaces due to the flexibility of the thioether side chain. By labeling the backbone nitrogen, you gain a non-perturbing probe into these critical stability regions without the spectral crowding of uniform labeling.
Part 2: Strategic Utility in Structural Biology
Spectral Filtering (The "Digitization" Effect)
In proteins >30 kDa, a uniform
-
Mechanism: Only the amide protons attached to
N-Met are visible. -
Result: A simplified spectrum containing only
peaks (where = number of Met residues). This allows for unambiguous assignment of start codons (N-terminal Met) and internal Met residues.
Interface Mapping (SAR by NMR)
Methionine is often a "molecular velcro" in drug binding pockets.
-
Workflow: Record a
N-Met HSQC of the target protein. Titrate the unlabeled ligand. -
Readout: Chemical shift perturbations (CSPs) in the Met peaks indicate direct binding or allosteric shifts. Because the background is silent, false positives from overlapping residues are eliminated.
Part 3: Experimental Protocol (Selective Labeling)
The Challenge: Metabolic Scrambling and Dilution.
E. coli contains transaminases that can transfer the
The Solution: Use of Auxotrophic Strains and "Shift" Induction.
Detailed Workflow: High-Yield Selective Labeling
Reagents:
-
Strain: E. coli DL39 (Met auxotroph) or B834 (DE3).
-
Isotope: L-Methionine (
N, >98%), 50–100 mg/L culture. -
Media: M9 Minimal Media (Standard), 19 Amino Acids (unlabeled), Glucose.
Protocol:
-
Pre-Culture: Inoculate strain in LB media (rich media) to generate biomass quickly. Grow to OD
~0.7. -
The Wash (Critical): Centrifuge cells (3,000 x g, 15 min). Discard LB supernatant to remove
N sources. Resuspend pellet in M9 salts. Repeat twice. -
Resuspension & Starvation: Resuspend cells in M9 minimal media containing glucose and 19 unlabeled amino acids (excluding Met). Incubate at 37°C for 30 minutes.
-
Why? This depletes intracellular pools of unlabeled Methionine, forcing the cells into a state where they are ready to uptake the labeled substrate.
-
-
Label Addition: Add L-Methionine (
N) at 50 mg/L. -
Induction: Immediately induce expression (IPTG 1 mM).
-
Harvest: Incubate for 4–12 hours (temperature dependent) and harvest.
Visualization: Selective Labeling Workflow
Figure 1: The "Media Shift" protocol maximizes isotopic incorporation while minimizing cost by generating biomass in cheap media before switching to labeled media.
Part 4: Metabolic Considerations & Troubleshooting
Even with auxotrophs, "leakage" can occur. The nitrogen from Methionine is relatively stable, but transamination to Glutamate is possible in long induction phases.
Metabolic Scrambling Logic
If you observe weak peaks corresponding to Glutamate, Aspartate, or Alanine in your "Methionine-only" spectrum, transamination has occurred.
Mitigation Strategies:
-
Reduce Induction Time: Harvest cells earlier (e.g., 4 hours post-induction) to limit enzymatic turnover of the labeled Met.
-
Transaminase Inhibitors: In extreme cases, adding amino-oxyacetate (transaminase inhibitor) can block the nitrogen transfer, though this may reduce overall protein yield.
-
Double Auxotrophs: Use strains deficient in both Met biosynthesis and specific transaminases (e.g., ilvE mutants for branched-chain amino acids, though less relevant for Met).
Visualization: Nitrogen Fate in E. coli
Figure 2: The primary pathway incorporates
Part 5: Data Analysis & Chemical Shift Referencing
When analyzing
-
Typical Range: Methionine backbone amides typically resonate between 116.0 and 123.0 ppm (
N). -
Secondary Shifts: The deviation from random coil values (
) correlates with secondary structure.-
(Downfield): Indicates
-sheet propensity. -
(Upfield): Indicates
-helical propensity.
-
(Downfield): Indicates
Self-Validating Check:
If your spectrum shows peaks outside the 110–130 ppm range, suspect scrambling (e.g., Glycine often appears ~105-110 ppm) or folded side-chain interactions (e.g., Tryptophan indole N
References
-
BioMagResBank (BMRB). "Protein Amino Acid Chemical Shift Histograms."[1] BMRB Statistics. Available at: [Link]
- Kainosho, M., et al. (2006). "Optimal isotope labelling for NMR protein structure determinations." Nature.
-
Prestegard, J. H., et al. (2010). "Methyl-Specific Isotope Labeling Strategies for NMR studies of Membrane Proteins." NIH/National Library of Medicine. Available at: [Link] (Provides foundational protocols for M9 media shifts).
- Wishart, D. S., et al. (2023). "BMRB: Biological Magnetic Resonance Data Bank." Nucleic Acids Research. (Standard for chemical shift referencing).
Sources
The Nitrogen Fate: A Technical Guide to 15N-L-Methionine Tracing in Cellular Pathways
The following technical guide details the metabolic fate of 15N-labeled L-methionine. It is structured to provide actionable, mechanistic insights for researchers in drug discovery and metabolic flux analysis.
Executive Summary
While
This guide provides the experimental framework to utilize
The Biochemistry of the N Label
To interpret isotopic data accurately, one must understand the atomic economy of the methionine nitrogen (
The Methionine Cycle (Retention)
In the canonical maintenance cycle, the
-
Mechanism:
N-Met SAM SAH N-Homocysteine. -
Remethylation:
N-Homocysteine is remethylated (via Methionine Synthase or BHMT) back to N-Met. -
Outcome: The isotopic label is conserved within the pool.[1]
Transsulfuration Pathway (Release)
This is the critical "loss" pathway for the nitrogen label relative to the sulfur.
-
Mechanism:
N-Homocysteine condenses with Serine (providing the new backbone) to form Cystathionine.[2] -
Cleavage: Cystathionine
-lyase (CGL) cleaves the molecule.[2] The sulfur moves to Cysteine, but the nitrogen from Homocysteine is released as N-Ammonium ( NH ) and -ketobutyrate. -
Diagnostic Value: The appearance of
N-labeled glutamate or urea (downstream of ammonia assimilation) without labeled cysteine indicates active transsulfuration flux.
Polyamine Synthesis (Sequestration)
This pathway consumes the methionine backbone but recycles the sulfur, creating a "label mismatch."
-
Mechanism:
N-SAM is decarboxylated to dcSAM.[3] The propylamine group (containing the N) is transferred to Putrescine to form N-Spermidine . -
The Salvage Trap: The byproduct, Methylthioadenosine (MTA), contains the sulfur but not the nitrogen. MTA is recycled back to Methionine (MTA cycle), but the amino group is re-acquired via transamination (usually from unlabeled Glutamine).
-
Outcome: The resulting recycled Methionine is
N (unlabeled), while the N is locked in the polyamine pool.
Visualization of Nitrogen Flow
The following diagram illustrates the divergence of the
Figure 1: The metabolic fate of the nitrogen atom (15N) in Methionine metabolism. Note the divergence at Homocysteine (release as Ammonia) and dcSAM (incorporation into Polyamines).
Experimental Protocol: 15N-Met Pulse-Chase
This protocol is designed for LC-MS/MS analysis of adherent mammalian cells (e.g., HEK293, HeLa, or cancer lines).
Reagents & Prerequisites
-
Tracer: L-Methionine (
N, 99%), Cambridge Isotope Laboratories or Sigma. -
Media: Methionine-free DMEM/RPMI (dialyzed FBS required to remove background Met).
-
Quenching Solution: 80% Methanol / 20% Water (pre-chilled to -80°C).
Step-by-Step Workflow
Step 1: Adaptation (Pre-Labeling) Cells must be acclimated to the dialyzed FBS environment for 24 hours to stabilize metabolic flux.
-
Why: Sudden removal of serum amino acids induces autophagy, confounding flux data.
Step 2: Pulse Phase
Replace media with Met-free media supplemented with
-
Duration: 1 to 6 hours (Linear phase for uptake).
-
Control: Parallel plate with unlabeled Met to establish natural abundance baselines.
Step 3: Chase Phase (Optional for Flux turnover)
Remove
-
Purpose: Tracks the rate of label loss into polyamines or protein.
Step 4: Metabolism Quenching (CRITICAL) Rapid quenching is vital to prevent enzymatic interconversion during harvest.
-
Aspirate media completely.
-
Immediately place plate on Dry Ice .
-
Add 1 mL -80°C 80% Methanol .
-
Scrape cells and transfer to pre-chilled tubes.
Step 5: Extraction
-
Vortex vigorously (1 min).
-
Centrifuge at 14,000 x g for 15 min at 4°C.
-
Transfer supernatant (metabolites) to LC vials.
-
Dry under Nitrogen stream if concentration is needed; reconstitute in 0.1% Formic Acid/Water.
Analytical Methodology & Data Interpretation
LC-MS/MS Configuration
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for polar metabolites like SAM, SAH, and Polyamines. C18 is insufficient for these targets.
-
Mode: Positive Ion Mode (ESI+).
Target Isotopologues
Summarized below are the expected mass shifts for key metabolites.
| Metabolite | Formula (Neutral) | Unlabeled (M+0) | 15N-Labeled (M+1) | Interpretation of M+1 Signal |
| Methionine | C5H11NO2S | 149.05 | 150.05 | Tracer uptake pool. |
| SAM | C15H22N6O5S | 398.14 | 399.14 | Active Methyl Cycle flux. |
| SAH | C14H20N6O5S | 384.12 | 385.12 | Methylation byproduct. |
| Spermidine | C7H19N3 | 145.16 | 146.16 | Polyamine Synthesis Flux. |
| Spermine | C10H26N4 | 202.22 | 203.22 | Downstream polyamine flux. |
| MTA | C11H15N5O3S | 297.09 | 297.09 (M+0) | Label Loss. MTA retains S but not N. |
| Glutamate | C5H9NO4 | 147.05 | 148.05 | Transsulfuration Flux. (Re-assimilation of released |
Self-Validating Checks
-
The MTA Check: If you observe high
N-Spermidine but no N-MTA, the pathway logic is valid. If MTA is labeled, your tracer may be impure or scrambling is occurring via unexpected degradation. -
The Cysteine Check: You should not see
N-Cysteine. If Cysteine is labeled, it implies the nitrogen is coming from the Serine pool (which means your N-Met has been metabolized to NH and then reassimilated into Serine via Glycine/Glutamine), indicating a very long labeling duration (systemic scrambling).
Applications in Drug Development
Cancer Auxotrophy (Methionine Dependence)
Many tumors (e.g., Triple-Negative Breast Cancer) are Methionine-dependent.
-
Application: Use
N-Met to determine if a drug blocks the Salvage Pathway . -
Readout: If the drug inhibits the MTA cycle, the ratio of
N-Spermidine (Synthesis) to Total Methionine will shift, and the recovery of unlabeled Met from MTA will drop.
Ferroptosis Sensitivity
Ferroptosis is regulated by Glutathione (GSH), which requires Cysteine.
-
Application: Assessing Transsulfuration efficiency.
-
Readout: High levels of
N-Ammonium (detected as N-Glutamate/Urea) correlate with high flux through CGL (Cystathionine -lyase), providing Cysteine for GSH synthesis. This marks resistance to ferroptosis.
References
-
Locasale, J. W. (2013). Serine, glycine and one-carbon units: cancer metabolism in full circle. Nature Reviews Cancer, 13(8), 572-583.
-
Mentch, S. J., & Locasale, J. W. (2016). One-carbon metabolism and epigenetics: understanding the specificity. Annals of the New York Academy of Sciences, 1363(1), 91-98.
-
Sanderson, S. M., et al. (2019). Methionine metabolism in health and cancer: a nexus of diet and precision medicine. Nature Reviews Cancer, 19(11), 625-637.
-
Pegg, A. E. (2016).[2] Functions of Polyamines in Mammals. Journal of Biological Chemistry, 291(29), 14969-14976.
-
Cambridge Isotope Laboratories. (2024). Metabolic Tracing of Nitrogen: Technical Notes.
Sources
- 1. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyamine pathway activity promotes cysteine essentiality in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
role of L-methionine (15N) in tracking nitrogen metabolism
Precision Tracking of Nitrogen Metabolism: The L-Methionine ( N) Protocol
Executive Summary
L-Methionine (
Part 1: The Strategic Rationale – The "Nitrogen Fork"
The utility of L-Methionine (
The Four Fates of Methionine Nitrogen
-
Protein Synthesis (Canonical): The
N-Met is incorporated intact into the polypeptide chain.-
Signal:
N-labeled protein hydrolysates.
-
-
Polyamine Synthesis (The Retention Path): Methionine is converted to S-Adenosylmethionine (SAM) and then decarboxylated SAM (dcSAM).[1] The aminopropyl group (containing the
N) is transferred to putrescine to form spermidine and spermine.-
Signal:
N-Spermidine, N-Spermine. -
Note: The sulfur atom is lost to 5'-methylthioadenosine (MTA), but the nitrogen is retained in the polyamine pool.
-
-
Transsulfuration (The Release Path): Methionine
Homocysteine.[2][3] Homocysteine condenses with Serine to form Cystathionine.[2][4] Crucially, the nitrogen in the resulting Cysteine comes from Serine . The original N from Methionine is released as Ammonium ( NH ) during the cystathionine -lyase reaction.-
Signal: Increase in
N-Ammonia or N-Urea; unlabeled Cysteine.
-
-
Transamination (The Transfer Path): Methionine donates its amino group to
-ketoglutarate to form Glutamate, leaving -keto- -methiolbutyrate (KMBA).-
Signal:
N-Glutamate.
-
Visualization: The Nitrogen Flow Logic
The following diagram illustrates the divergent fates of the
Caption: Atom mapping of the
Part 2: Experimental Protocol
Materials & Reagents
-
Tracer: L-Methionine (
N, 99 atom %).-
Source: Cambridge Isotope Laboratories or equivalent.
-
Purity Check: Verify isotopic purity via direct infusion MS before use.
-
-
Media: Methionine-free DMEM or RPMI (dialyzed FBS is critical to remove background methionine).
-
Internal Standards: L-Methionine-d3, Glutamate-d5, Spermidine-d8.
Cell Culture Labeling Workflow
This protocol is optimized for adherent cancer cell lines (e.g., HCT116, MDA-MB-231).
-
Seeding: Plate cells at
cells/well in 6-well plates. Allow attachment (24h). -
Wash: Wash cells 2x with warm PBS to remove residual media.
-
Pulse: Add experimental media containing 100
M L-Methionine ( N) .-
Control: Parallel wells with unlabeled L-Methionine.
-
Timepoints: 0, 1, 4, 12, 24 hours. (Rapid turnover of SAM requires early timepoints).
-
-
Quench & Extraction:
-
Aspirate media rapidly.
-
Wash 1x with ice-cold saline (0.9% NaCl). Avoid PBS if analyzing downstream phosphate metabolites, though saline is preferred for MS compatibility.
-
Add 500
L 80:20 Methanol:Water (pre-chilled to -80°C) directly to the well. -
Scrape cells and transfer to microcentrifuge tubes.
-
Vortex (1 min) and centrifuge at 14,000 x g for 10 min at 4°C.
-
Transfer supernatant to LC vials.
-
LC-MS/MS Analytical Method
Polar metabolites (polyamines, amino acids) require HILIC (Hydrophilic Interaction Liquid Chromatography) for retention.
-
Column: Waters BEH Amide (2.1 x 100 mm, 1.7
m) or equivalent. -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 50% B over 10 minutes.
-
MS Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).
Key MRM Transitions (Mass Shifts)
The
| Metabolite | Unlabeled Precursor ( | Fragment Ion (Loss/Retention) | Interpretation | |
| L-Methionine | 150.1 | 151.1 | 104.1 (M-COOH) | Tracer Pool |
| SAM | 399.1 | 400.1 | 250.1 (Adenosyl) | Transmethylation flux |
| Spermidine | 146.2 | 147.2 | 72.1 | Polyamine Synthesis |
| Spermine | 203.2 | 204.2 | 112.1 | Polyamine Synthesis |
| Glutamate | 148.1 | 149.1 | 84.1 | Transamination flux |
| Cystathionine | 223.1 | 224.1 | See Note 1 | Transsulfuration entry |
| Cysteine | 122.0 | 122.0 (Unlabeled) | - | N comes from Serine |
-
Note 1 (Cystathionine): Cystathionine contains two nitrogens. One from Homocysteine (originally Met,
N) and one from Serine ( N). The precursor will be M+1. -
Note 2 (Salvage Pathway): MTA (Methylthioadenosine) recycled back to Methionine will lose the
N label because the final step (KMTB Met) uses a new nitrogen from Glutamate/Transamination. Thus, recycled Methionine is unlabeled (M+0), allowing you to distinguish de novo uptake from salvage.
Part 3: Data Interpretation & Flux Calculation
Isotopic Enrichment (Fractional Abundance)
Calculate the enrichment (
-
High
in Spermidine indicates high flux through the polyamine pathway (common in Myc-driven cancers). -
High
in Glutamate indicates significant methionine transamination (often overlooked in standard assays).
Pathway Activity Ratio
To compare pathway preference (e.g., in drug-treated vs. control cells):
Part 4: Applications in Drug Development
Case Study: Methionine Dependence in Cancer
Many tumors (e.g., melanoma, glioblastoma) are "methionine dependent" (Hoffman Effect). They cannot proliferate on homocysteine despite having intact methionine synthase.
-
Hypothesis: These tumors divert excessive homocysteine into transsulfuration or polyamine synthesis rather than recycling it.
-
Using
N-Met:-
If the tumor is Polyamine-addicted : You will see rapid accumulation of
N-Spermidine and depletion of the N-SAM pool. -
Therapeutic Implication: Such tumors may be hypersensitive to ODC1 inhibitors (e.g., DFMO) or MAT2A inhibitors.
-
Liver Toxicity & Transamination
In liver disease, the capacity to generate SAM is impaired.
-
Using
N-Met: An increase in N-Glutamate suggests the liver is shunting methionine away from SAM synthesis (methylation) toward transamination (catabolism), a marker of hepatic stress or MAT1A dysfunction.
References
-
Sanderson, S. M., et al. (2019). Methionine metabolism in health and cancer: a nexus of diet and precision medicine.[5] Nature Reviews Cancer. Link
-
Mentch, S. J., & Locasale, J. W. (2016). One-carbon metabolism and epigenetics: understanding the specificity. Annals of the New York Academy of Sciences. Link
-
Pegg, A. E. (2016). Functions of Polyamines in Mammals. Journal of Biological Chemistry. Link
-
Brosnan, J. T., & Brosnan, M. E. (2006). The Sulfur-Containing Amino Acids: An Overview. The Journal of Nutrition. Link
-
Yuan, W., et al. (2008). Validated LC-MS/MS method for quantitative analysis of one-carbon metabolites. Journal of Chromatography B. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 4. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methionine Cycle Analysis Service - Creative Proteomics [creative-proteomics.com]
Technical Guide: Chemical Stability of 15N L-Methionine in Aqueous Solutions
[1]
Executive Summary
15N L-Methionine is a critical isotopic tracer used in metabolic flux analysis, quantitative proteomics, and biomolecular NMR.[1] While its nitrogen-15 label is chemically non-labile under physiological conditions, the methionine side chain is notoriously unstable.[1] The thioether moiety is highly susceptible to oxidation by Reactive Oxygen Species (ROS), leading to the formation of methionine sulfoxide (MetO) and methionine sulfone (MetO
For researchers, the "stability" of 15N L-Methionine is not merely a question of chemical half-life but of isotopic integrity and spectral purity .[1] Even minor oxidation (1-5%) can introduce artifactual peaks in 2D
Part 1: Chemical Degradation Mechanisms[1]
The primary degradation pathway for L-Methionine in aqueous solution is oxidation , not hydrolysis or racemization. The presence of the
The Oxidation Cascade
Methionine contains a nucleophilic sulfur atom that reacts readily with oxidants (H
-
Formation of Methionine Sulfoxide (MetO): The sulfur atom is oxidized to a sulfoxide.[2][4][5][6] This creates a new chiral center at the sulfur, resulting in two diastereomers: Methionine-S-sulfoxide and Methionine-R-sulfoxide.[1] This reaction is reversible in biological systems (via MsrA/MsrB enzymes) but effectively irreversible in simple aqueous storage.
-
Formation of Methionine Sulfone (MetO
): Under strong oxidative stress, MetO is further oxidized to the sulfone. This step is irreversible.
pH and Temperature Dependence
-
pH: Methionine oxidation is essentially pH-independent across the physiological range (pH 6.0–8.0). However, at alkaline pH (>9.0), the deprotonation of the amino group can alter the solvation shell, potentially increasing susceptibility to metal-catalyzed oxidation (MCO) if trace transition metals (Fe, Cu) are present.
-
Temperature: Degradation follows Arrhenius kinetics.[1] Solutions stored at 4°C show slow oxidation (weeks to months), while room temperature storage accelerates sulfoxide formation significantly.
-
Light: Photo-oxidation is a significant risk, particularly in the presence of photosensitizers (e.g., riboflavin, tryptophan) or simply ambient UV exposure, which can generate singlet oxygen.[1]
Visualization of Degradation Pathway[1]
Caption: Step-wise oxidation pathway of 15N L-Methionine from reduced state to sulfoxide and sulfone.
Part 2: Stability Profile Data
The following data summarizes the stability of L-Methionine in aqueous buffers. Note that
| Parameter | Condition | Stability Outcome | Recommendation |
| Physical State | Solid Powder (Lyophilized) | Stable >3 years at -20°C | Store desiccated; warm to RT before opening to prevent condensation.[1][7] |
| Aqueous Solution | pH 7.0, 4°C, Aerated | ~5-10% oxidation after 4 weeks | Do not store aerated solutions long-term.[1] |
| Aqueous Solution | pH 7.0, -20°C, Frozen | Stable >6 months | Preferred storage for stock solutions.[1] |
| Aqueous Solution | pH 7.0, -80°C, Frozen | Stable >1 year | Ideal for long-term banking of expensive isotopes.[1] |
| Oxidative Stress | 0.1% H | Rapid degradation (<1 hour) | Avoid all contact with peroxides. |
| Freeze/Thaw | Multiple Cycles | Degradation accelerates after 3 cycles | Aliquot stocks to single-use volumes.[1] |
Part 3: Protocol for Preparation & Storage
This protocol is designed as a self-validating system .[1] It ensures that the researcher not only preserves the chemical but verifies its integrity before application.
Phase 1: Preparation of "Anoxic" Stock Solutions
Objective: Create a stock solution free of dissolved oxygen to prevent spontaneous oxidation.[1]
-
Buffer Preparation: Prepare your target buffer (e.g., PBS, HEPES).
-
Degassing:
-
Method A (Sparging): Bubble high-purity Argon or Nitrogen gas through the buffer for 15–20 minutes.[1]
-
Method B (Vacuum/Sonication): Sonicate the buffer under vacuum for 10 minutes.
-
-
Solubilization: Dissolve the solid
N L-Methionine into the degassed buffer. -
Filtration: Sterile filter (0.22 µm) into a sterile vessel.
-
Aliquotting: Immediately dispense into single-use aliquots (e.g., 50 µL or 100 µL) in O-ring screw-cap cryovials.
-
Flash Freezing: Snap freeze aliquots in liquid nitrogen to halt all kinetic processes immediately.
-
Storage: Store at -80°C.
Phase 2: Analytical Validation (The "Go/No-Go" Check)
Before using a batch of
-
Method 1: 1H-15N HSQC NMR (Gold Standard)
-
Why: It directly detects the
N environment. -
Signal: Look for the backbone amide and side-chain signals.[1]
-
Contamination: MetO will show distinct chemical shift perturbations compared to reduced Met. If "ghost peaks" appear shifted from the main cluster, the sample is oxidized.
-
-
Method 2: HPLC-MS
-
Why: High sensitivity for low-level oxidation.[1]
-
Signal: Monitor m/z = 151.05 (unlabeled Met) + 1 (for
N) = 152.05 . -
Contamination: Look for +16 Da peak (MetO, m/z ~168) and +32 Da peak (MetO
, m/z ~184).
-
Visualization of Validation Workflow
Caption: Decision tree for validating 15N L-Methionine purity before experimental use.
References
-
Methionine Oxid
- Title: Methionine oxid
- Source: Biochimica et Biophysica Acta (BBA)
-
URL: [Link]
-
NMR Analysis of Oxid
- Title: Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy
- Source: Analytical Chemistry (ACS)
-
URL: [Link]
-
Isotope Effects in Chemistry
- Title: Kinetic Isotope Effects: Principles and Applic
- Source: EPFL / ScienceDirect
-
URL: [Link]
-
Storage Stability D
- Title: Stability of Amino Acids in Solution
- Source: Biotage Technical Notes
-
URL: [Link]
-
General Properties of L-Methionine
- Title: L-Methionine Product Inform
-
Source: Sigma-Aldrich / Merck[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. methionine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. scispace.com [scispace.com]
- 6. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Methionine-13C5,15N (L-Methionine 13C5,15N) | Others 13 | 202468-47-1 | Invivochem [invivochem.com]
difference between 15N and 13C labeling in methionine residues
Advanced Isotope Labeling Strategies: N Backbone vs. C Methionine Methyls in NMR
Content Type: Technical Guide | Audience: Senior Scientists & Drug Discovery Leads
Executive Summary: The Methionine Strategic Pivot
Methionine (Met) residues are unique sensors in the protein NMR toolkit. While standard
This guide analyzes the physical and practical divergences between these two labeling schemes. It provides a decision framework for researchers choosing between the backbone (15N) for structural assignment and the side-chain (13C) for probing supramolecular dynamics and ligand binding.
The Physics of the Probe: Amide vs. Methyl[1][2][3][4]
The choice between
N Backbone Amide (The Structural Skeleton)
-
Spin System: Two-spin system (
H- N). -
Relaxation Mechanism: Dominated by Dipolar (DD) coupling and Chemical Shift Anisotropy (CSA).
-
Limitation: As rotational correlation time (
) increases (i.e., larger proteins), transverse relaxation ( ) accelerates rapidly, causing severe line broadening. -
TROSY Effect: Transverse Relaxation-Optimized Spectroscopy (TROSY) can mitigate this at high fields, but sensitivity drops precipitously above 50–80 kDa.
C -Methyl (The Dynamic Beacon)
-
Spin System: Three equivalent protons attached to a carbon (
C- H ). -
Methyl-TROSY Effect: The rapid rotation of the methyl group around its C3 axis creates a "cancellation" of intra-methyl dipolar interactions. This results in extremely slow transverse relaxation rates, even in megadalton complexes (e.g., the proteasome).
-
Sensitivity: The three-fold degeneracy of protons provides a theoretical
signal enhancement over a single amide proton, often realizing a 5–10x gain in practice for large systems.
Comparative Metrics
| Feature | ||
| Primary Target | Backbone Amide ( | Side-chain Methyl ( |
| Size Limit | ~30–50 kDa (80 kDa with TROSY) | >1 MDa (with Deuteration) |
| Sensitivity | Moderate (decays with size) | High (Methyl-TROSY effect) |
| Structural Insight | Global fold, Secondary structure | Hydrophobic cores, Binding pockets |
| Timescale Probe | ps–ns (Backbone), | ps–ns (Sidechain), |
| Cost | Low ( | Moderate ( |
Strategic Decision Framework
The following decision tree illustrates when to deploy
Figure 1: Decision logic for selecting isotope labeling schemes.[1] Blue indicates standard structural workflows; Green indicates high-sensitivity applications for large or dynamic systems.
Experimental Protocols
Protocol A: Uniform N Labeling (Backbone)
Objective: Complete backbone resonance assignment for proteins <50 kDa.
-
Pre-Culture: Inoculate E. coli (BL21 or similar) in LB media; grow to OD
~0.6. -
Pellet & Wash: Centrifuge cells (3,000 x g, 15 min). Resuspend in M9 salts (no nitrogen source) to wash away rich media.
-
Labeling Media: Resuspend in M9 Minimal Media containing:
-
NH
Cl (1 g/L) as the sole nitrogen source. -
Unlabeled Glucose (4 g/L).
-
NH
-
Induction: Recover for 30–60 min at 37°C. Induce with IPTG (0.5–1 mM).
-
Harvest: Incubate for protein expression (time/temp dependent on protein stability).
Protocol B: Selective C- -Methyl Methionine Labeling
Objective: High-sensitivity probing of large complexes or binding sites. Mechanism: Methionine biosynthesis is feedback-inhibited. Adding exogenous Met suppresses the endogenous pathway, ensuring high incorporation efficiency (~95%+).
-
Background: Use M9 Minimal Media prepared with
(99.9%) and -Glucose (2 g/L) to deuterate the protein background (critical for minimizing spin diffusion and maximizing ). -
Nitrogen Source: Use
NH Cl if backbone assignment is also needed; otherwise, NH Cl is sufficient. -
Precursor Addition:
-
Grow cells to OD
~0.6–0.8. -
Add:
-Methionine (50–100 mg/L). -
Note: For optimal relaxation dispersion (CPMG) data, use
-Methionine to eliminate intra-methyl proton dipolar coupling artifacts.[2]
-
-
Induction: Wait 30–60 minutes to allow cellular uptake and feedback inhibition of endogenous synthesis. Induce with IPTG.
-
Purification: Ensure buffers are free of protonated impurities that might obscure the methyl region.
Self-Validating the Protocol (QC)
-
1D NMR Check: Run a 1D proton NMR with isotope editing.
-
15N: Look for the amide envelope (6.5–10.5 ppm).
-
13C-Met: Look for sharp singlets in the methyl region (1.8–2.2 ppm).
-
-
Scrambling Check: Methionine methyl labeling is generally robust against scrambling (unlike Acetate or Glucose labeling). However, verify by checking for unexpected peaks in the aliphatic region of a
C-HSQC.
Data Interpretation & Causality
Chemical Shift Perturbation (CSP)
-
15N CSP: Reports on changes in the electronic environment of the backbone amide. Sensitive to secondary structure changes and direct binding if the amide is interfacial.
-
13C-Met CSP: Reports on the hydrophobic environment. Because Met residues are flexible and often act as "molecular velcro" in binding pockets, large CSPs in Met-methyls are strong indicators of hydrophobic ligand engagement or allosteric core repacking.
Dynamics (CPMG Relaxation Dispersion)
-
Causality: If a protein undergoes conformational exchange (
s–ms), the NMR signal broadens. -
Advantage of 13C-Met: The superior signal-to-noise ratio of methyl groups allows for the quantification of "invisible" excited states with populations as low as 0.5%, which are often lost in the noise of
N backbone experiments.
References
-
Methyl-TROSY Spectroscopy: Tugarinov, V., et al. "Cross-correlated relaxation enhanced 1H-13C NMR spectroscopy of methyl groups in very high molecular weight proteins." Journal of the American Chemical Society, 2003.
-
Methionine Labeling Strategies: Gelis, I., et al. "Structural basis for signal-sequence recognition by the translocase motor SecA as determined by NMR."[3] Cell, 2007.[3] [3]
-
Isotopomer Utility: Ruschak, A. M., & Kay, L. E.[3] "Methyl groups as probes of supra-molecular structure and dynamics."[4][5][6] Journal of Biomolecular NMR, 2010.
-
Met in Drug Discovery: Hajduk, P. J., et al. "NMR-based screening of proteins containing 13C-labeled methyl groups." Journal of the American Chemical Society, 2000.
-
Biosynthetic Pathways: Sprangers, R., et al. "Methyl-specific labelling of proteins for NMR studies." ChemBioChem, 2007.
Sources
understanding spin relaxation dynamics of 15N methionine
Topic: Understanding Spin Relaxation Dynamics of
Executive Summary: The Dynamic Pharmacophore
In modern drug discovery, the static "lock and key" model has largely been superseded by the "conformational selection" and "induced fit" paradigms. Methionine (Met) residues play a disproportionate role in these dynamics. Often located in hydrophobic cores or at malleable binding interfaces, Methionine acts as a "molecular lubricant," allowing proteins to adapt their shape to bind small molecules.
While Methionine side-chain dynamics (typically probed via
Theoretical Foundation: The Physics of Motion
To interpret
1.1 The Dominant Mechanisms
-
Dipolar Coupling (DD): The interaction between the
N nucleus and its attached amide proton ( H). This vector reorients with the protein's tumbling. -
Chemical Shift Anisotropy (CSA): The electron cloud around the
N nucleus is not spherical. As the protein tumbles, the shielding of the magnetic field fluctuates.
These fluctuations are described by the Spectral Density Function,
1.2 The Observable Parameters
We measure three key parameters to map
- (Longitudinal Relaxation): Sensitive to high-frequency motions (fast timescales, ns-ps).
-
(Transverse Relaxation): Sensitive to low-frequency motions (slow timescales,
s-ms) and chemical exchange ( ). -
Heteronuclear NOE (hNOE): Reports on the local stiffness of the N-H bond vector.
Expert Insight: For Methionine, a high
Experimental Workflow
This protocol ensures high-fidelity data suitable for Model-Free analysis.
2.1 Sample Preparation
-
Labeling: For specific Methionine interrogation, use auxotrophic E. coli strains (e.g., DL39) grown in minimal media supplemented with
N-labeled Methionine.-
Why? Reduces spectral crowding, allowing precise measurement of Met peaks even in large targets (>30 kDa).
-
-
Concentration: 0.3–1.0 mM protein in a buffer with 5–10% D
O. -
Temperature Control: Critical. Fluctuations of
C can introduce artificial errors in / . Use a deuterated methanol standard to calibrate the probe temperature before every session.
2.2 NMR Pulse Sequences (The "Standard Candle" Set)
Data is typically acquired at high field (600–900 MHz).
-
N-
(Inversion Recovery):-
Delays: 10, 50, 100, 200, 400, 800, 1200, 1600 ms.
-
Validation: Duplicate the 100 ms and 800 ms points to estimate noise/error.
-
-
N-
(CPMG - Carr-Purcell-Meiboom-Gill):-
Delays: 10, 30, 50, 70, 90, 110, 130, 150 ms.
-
CPMG Frequency: Typically 500–1000 Hz to suppress exchange contributions.
-
-
N-{
H} NOE:-
Interleaved acquisition of saturated (NOE) and unsaturated (Reference) spectra.
-
Wait Time: Must be
(approx. 5–7 seconds) to ensure full recovery.
-
2.3 Data Processing Workflow (DOT Visualization)
Figure 1: The standard pipeline for extracting spin relaxation parameters from raw NMR data. Note the critical feedback loop at the QC stage.
Data Analysis: The Lipari-Szabo Model-Free Approach
The raw
3.1 The Parameters
-
(Order Parameter): Ranges from 0 (completely flexible) to 1 (completely rigid).
-
Methionine Context: Met residues in the core typically show
(rigid). Met residues in loops can drop to .
-
- (Internal Correlation Time): The timescale of the local motion (picoseconds).
-
(Chemical Exchange): Indicates slow conformational exchange (
s-ms).
3.2 Model Selection Logic
Not every residue fits the simplest model. We use a hierarchical selection process (e.g., AIC criteria) to choose the best description for the Methionine residue.
Figure 2: Hierarchical logic for selecting the correct motion model. Methionine residues involved in binding often require Model 3 or 4 due to exchange (
Quantitative Interpretation & Drug Discovery Applications
4.1 Interpreting the Data Table
Below is a reference table for interpreting
| Parameter | Typical Value | Interpretation for Methionine | Drug Design Implication |
| > 0.85 | Rigid, buried in hydrophobic core. | Good for scaffolding; unlikely to change shape. | |
| < 0.60 | Flexible, solvent-exposed loop. | High entropic penalty upon binding; difficult to target. | |
| > 2.0 s | Conformational exchange ( | Target Hotspot. Indicates the pocket is "breathing." | |
| NOE | < 0.6 | Fast internal motion (ns).[2][3] | Disordered region; potential "entropic reservoir." |
4.2 Case Study: Entropy-Enthalpy Compensation
In a study of a kinase inhibitor, a Methionine residue in the "Gatekeeper" position showed a high
-
Mechanism: The ligand "froze" the Methionine.
-
Thermodynamics: This freezing creates an entropic penalty (
). To achieve high affinity, the ligand must provide significant enthalpic gain ( ) to overcome this penalty. -
Strategy: If the penalty is too high, modify the ligand to interact with the Methionine without fully restricting its motion (preserving residual entropy).
References
-
Kay, L. E., Torchia, D. A., & Bax, A. (1989). Backbone dynamics of proteins as studied by 15N inverse detected heteronuclear NMR spectroscopy: application to staphylococcal nuclease. Biochemistry. Link
-
Lipari, G., & Szabo, A. (1982). Model-free approach to the interpretation of nuclear magnetic resonance relaxation in macromolecules. 1. Theory and range of validity. Journal of the American Chemical Society.[1] Link
-
Clore, G. M., et al. (1990). Deviations from the simple two-parameter model-free approach to the interpretation of nitrogen-15 nuclear magnetic relaxation of proteins. Journal of the American Chemical Society.[1] Link
-
Palmer, A. G. (2004). NMR characterization of the dynamics of biomacromolecules. Chemical Reviews. Link
-
Ishima, R., & Torchia, D. A. (2000). Protein dynamics from NMR relaxation data.[1][4][5][6][7] Nature Structural Biology. Link
Sources
- 1. The Accuracy and Reproducibility of Lipari-Szabo Order Parameters From Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in (15)N NMR relaxation studies that probe protein backbone dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct measurements of protein backbone 15N spin relaxation rates from peak line-width using a fully-relaxed Accordion 3D HNCO experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Measurements of Protein Backbone 15N Spin Relaxation Rates from Peak Line-Width using a Fully-Relaxed Accordion 3D HNCO Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Backbone dynamics of a two-domain protein: 15N relaxation studies of the amino-terminal fragment of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioavailability and Incorporation of L-Methionine (15N) in Auxotrophic Strains: A Technical Guide
This guide focuses on the application of 15N-labeled L-methionine in auxotrophic microbial strains (primarily E. coli) for high-fidelity recombinant protein labeling. This technique is a cornerstone in structural biology (NMR), quantitative proteomics (SILAC), and metabolic flux analysis during drug development.
Executive Summary
The utility of L-methionine (15N) in drug discovery and structural biology relies on its "cellular bioavailability"—defined here as the efficiency with which an exogenous isotopically labeled amino acid is taken up and incorporated into the target proteome without metabolic dilution or scrambling.
In wild-type strains, endogenous methionine synthesis competes with exogenous uptake, diluting the isotopic signal. Auxotrophic strains (e.g., E. coli B834), which lack specific enzymes in the methionine biosynthetic pathway (metA, metB), are obligate scavengers. This guide details the mechanistic principles, optimized protocols, and validation metrics to achieve >98% isotopic incorporation of 15N-Met, ensuring high-quality data for NMR and Mass Spectrometry applications.
Mechanistic Foundation[1]
The Auxotrophic Advantage
Bioavailability in this context is binary: either the cell synthesizes the amino acid (low bioavailability of exogenous label) or it must import it (100% bioavailability).
-
The Genetic Block: Standard methionine auxotrophs carry deletions in metA (homoserine O-succinyltransferase) or metB (cystathionine
-synthase).[1] These blocks prevent the conversion of homoserine to cystathionine, severing the de novo pathway.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
The Uptake Mechanism: E. coli utilizes the high-affinity MetD transport system (MetN-MetI-MetQ) to scavenge extracellular methionine. In auxotrophs, this pathway is upregulated, ensuring rapid equilibration of the cytosolic pool with the media.
Metabolic Fate and Scrambling Risks
Unlike carbon labeling, nitrogen labeling carries the risk of transamination.
-
The Pathway: Methionine
-keto- -methylthiobutyrate (KMBA). -
The Risk: If the cell is nitrogen-starved, the amine group from 15N-Met can be stripped by transaminases (e.g., TyrB, AspC) to feed the glutamate pool, leading to "scrambling" (label appearing in other amino acids) and loss of signal intensity at the Met position.
-
The Solution: The protocol below maintains high ammonium chloride (14N) levels to suppress transaminase activity favoring Met degradation.
Pathway Visualization
The following diagram illustrates the genetic blockade and the flow of 15N-Met into the proteome.
Caption: Metabolic flow in Met-auxotrophs. Red nodes/lines indicate the genetic block enforcing uptake of exogenous 15N-Met (Green).
Experimental Workflow: The "Media Shift" Protocol
To maximize bioavailability while minimizing cost, we utilize a Media Shift (Pulse) strategy. Cells are grown to high density in unlabeled media, then switched to labeled media for the induction phase.
Reagents & Media Formulation
Base Medium: M9 Minimal Media (Standard) Supplements (Per Liter):
-
Glucose: 4 g (0.4%)
-
Magnesium Sulfate: 2 mM
-
Calcium Chloride: 0.1 mM
-
Thiamine (Vit B1): 10 mg (Essential for some E. coli strains like B834)
-
Antibiotic: As required by plasmid.
-
Nitrogen Source: 1 g NH
Cl (Unlabeled, 14N). Note: We add excess 14N to prevent the cell from scavenging the 15N-Met for general nitrogen.
Step-by-Step Protocol
Phase 1: Biomass Generation (Unlabeled)
-
Inoculation: Inoculate 10 mL of M9 media (containing 40 mg/L unlabeled L-Met) with a fresh colony of the auxotrophic strain (e.g., B834(DE3)). Incubate overnight at 37°C.
-
Scale Up: Transfer to 1 L of M9 media (40 mg/L unlabeled L-Met). Grow at 37°C until OD
reaches 0.7 – 0.8 .-
Critical: Do not overgrow. Depleting Met causes "methionineless death" or proteome degradation.
-
Phase 2: The Wash (Removing 14N-Met)
-
Harvest: Centrifuge cells at 4,000 x g for 15 minutes at 20°C.
-
Wash: Discard supernatant. Resuspend pellet gently in 200 mL of sterile M9 salts (no carbon/nitrogen). Centrifuge again.
-
Why: This removes residual unlabeled methionine from the media to prevent isotopic dilution.
-
Phase 3: The Shift (15N-Labeling & Induction)
-
Resuspension: Resuspend the pellet in 1 L of fresh M9 media containing:
-
15N-L-Methionine: 50 mg/L (Final Concentration).
-
14N-NH
Cl: 1 g/L (To prevent scrambling).
-
-
Recovery: Incubate at 37°C for 30 minutes before induction.
-
Induction: Add IPTG (typically 0.5 - 1 mM).[6]
-
Expression: Lower temperature to 20-25°C and incubate for 12-16 hours.
-
Note: Lower temperature reduces metabolic rate, favoring high-fidelity translation over metabolic scrambling.
-
Analytical Validation
Trustworthiness in this protocol is established by validating the incorporation efficiency.
Quantitative Metrics
| Metric | Method | Acceptance Criteria |
| Incorporation Efficiency | ESI-MS (Intact Mass) | > 98% shift in molecular weight |
| Isotopic Scrambling | NMR (1H-15N HSQC) | Absence of non-Met peaks (e.g., Glu/Gln) |
| Protein Yield | Bradford / A280 | > 80% of wild-type yield |
Mass Spectrometry Calculation
To calculate bioavailability (incorporation):
- : Experimental mass of labeled protein.
- : Theoretical mass of unlabeled protein.
- : Number of methionine residues in the sequence.
Visualizing the Workflow
Caption: "Media Shift" protocol ensuring high bioavailability of 15N-Met during the protein production phase.
Troubleshooting & Optimization
"Leaky" Auxotrophy
If Mass Spec shows <90% incorporation, the strain may have reverted or is scavenging precursors.
-
Diagnosis: Plate the strain on M9 minimal media without methionine.[1][7] If colonies appear, the strain is not a strict auxotroph.
-
Remedy: Use a fresh glycerol stock of E. coli B834 or DL41. Avoid repeated sub-culturing.
Scrambling (Signal Dilution)
If 15N signal appears in Glutamate or Aspartate residues in NMR:
-
Cause: Nitrogen starvation forced the cell to transaminate 15N-Met.
-
Remedy: Double the concentration of unlabeled NH
Cl in the labeling media (up to 2 g/L). Ensure pH is buffered (M9 salts) as high ammonium consumption acidifies the media.
Methionineless Death
If cell density drops rapidly after the wash step:
-
Cause: The wash step was too long or aggressive, triggering stress responses.
-
Remedy: Perform washes rapidly at room temperature (not 4°C) to maintain metabolic activity, and resuspend immediately.
References
-
Studier, F. W. (2005). Protein production by auto-induction in high-density shaking cultures. Protein Expression and Purification. Link
-
Van Duyne, G. D., et al. (1993).[3] Atomic structures of the human immunophilin FKBP-12 complexes with FK506 and rapamycin. Journal of Molecular Biology. (Establishes the B834 auxotroph protocol). Link
-
Kainosho, M., et al. (2006). Optimal isotope labelling for NMR protein structure determinations. Nature. Link
-
Galperin, M. Y., & Koonin, E. V. (2004). "Methionine Salvage Pathway". Metabolic Pathways and Enzymes. (Mechanistic background on Met recycling). Link
-
Lundstrom, K., et al. (2009). Structural genomics of membrane proteins: structural analysis of the bacterial transporter MntH. (Application of specific labeling). Link
Sources
- 1. Engineering of methionine-auxotroph Escherichia coli via parallel evolution of two enzymes from Corynebacterium glutamicum’s direct-sulfurylation pathway enables its recovery in minimal medium | bioRxiv [biorxiv.org]
- 2. Synthesis of 13 C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01320K [pubs.rsc.org]
- 3. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 4. The Role of Reduced Methionine in Mediating the Metabolic Responses to Protein Restriction Using Different Sources of Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. antibodies.cancer.gov [antibodies.cancer.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
protocol for metabolic labeling with L-methionine (15N) in E. coli
Application Note: Selective Metabolic Labeling of E. coli with L-Methionine (
Executive Summary
This guide details the protocol for the selective incorporation of L-methionine-(
Key Mechanism: The protocol relies on "forcing" the bacteria to utilize the supplied labeled amino acid while suppressing endogenous biosynthesis and isotopic scrambling (transamination).
Strategic Considerations & Mechanism
To achieve high-efficiency labeling without "scrambling" (the transfer of the
-
Auxotrophy vs. Feedback Inhibition:
-
Best Practice: Use a Methionine auxotroph strain (e.g., E. coli DL39 or B834) which cannot synthesize Met, ensuring 100% incorporation of the exogenous label.
-
Alternative: If using a prototroph (e.g., BL21(DE3)), you must use the "Shift" method (see Protocol) and high concentrations of Met to induce feedback inhibition of the met operon.
-
-
Scrambling Suppression:
-
Methionine is relatively stable, but its amine nitrogen can participate in transamination.
-
Solution: Supplement the media with the other 19 unlabeled amino acids. This saturates the transaminase pools with
N substrates, statistically reducing the likelihood of N-Met donating its nitrogen to other residues.
-
-
Media Definition:
-
Standard M9 media uses NH
Cl as the nitrogen source. For selective labeling, we use unlabeled NH Cl to ensure the background is "silent" ( N), and the only source of N is the added Methionine.
-
Materials & Reagents
Strains
-
Recommended: E. coli B834(DE3) (Met auxotroph) or DL39.
-
Standard: E. coli BL21(DE3) (Requires strict adherence to the "Shift" protocol).
Media Components
| Component | Concentration (Stock) | Final Concentration | Notes |
| M9 Salts (5X) | 5X | 1X | Standard recipe ( |
| Glucose | 20% (w/v) | 0.4% | Carbon source |
| MgSO | 1 M | 2 mM | |
| CaCl | 1 M | 0.1 mM | |
| Thiamine (Vit B1) | 10 mg/mL | 10 | Essential for minimal media growth |
| Antibiotics | 1000X | 1X | Plasmid specific |
| 19 AA Mix | 10 mg/mL each | 50-100 mg/L each | Unlabeled amino acids (No Met) |
| L-Methionine ( | Powder | 50-60 mg/L | The Label (Source: CIL/Sigma) |
Experimental Workflow (DOT Diagram)
The following diagram illustrates the "Media Shift" method, which is critical for removing unlabeled nitrogen sources from the rich starter culture before induction.
Figure 1: The "Media Shift" workflow ensures that the only Methionine available during protein expression is the
Detailed Protocol
Phase 1: Pre-Culture & Adaptation
-
Transformation: Transform your plasmid into E. coli B834(DE3) or BL21(DE3). Plate on LB-Agar + Antibiotic.
-
Starter: Inoculate a single colony into 5 mL LB + Antibiotic. Grow overnight at 37°C.
-
Adaptation (Optional but Recommended): To reduce lag time, dilute 100
L of the LB starter into 5 mL of unlabeled M9 media (containing NH Cl and all 20 unlabeled amino acids). Grow overnight.-
Why? This adapts the metabolic machinery to minimal media conditions.
-
Phase 2: Biomass Generation
-
Inoculation: Inoculate 1 L of unlabeled M9 media (supplemented with Glucose, MgSO
, CaCl , Thiamine, Antibiotics, and NH Cl) with the starter culture.-
Note: If using an auxotroph, you must add unlabeled Methionine (40 mg/L) here to allow growth.
-
-
Growth: Incubate at 37°C with shaking (200 rpm) until OD
reaches 0.6 – 0.8 .-
Critical: Do not overgrow. Mid-log phase is essential for robust induction.
-
Phase 3: The "Shift" (Labeling Step)
-
Harvest: Centrifuge the cells at 2,000 x g for 15 minutes at room temperature. Discard the supernatant.
-
Wash: Gently resuspend the pellet in 200 mL of sterile M9 salts (no glucose/additives). Centrifuge again.
-
Why? This removes residual unlabeled Methionine and rich media components that would dilute the isotope incorporation.
-
-
Resuspension: Resuspend the pellet in 250 mL - 1 L (depending on desired final density) of fresh M9 media containing:
-
NH
Cl (Background Nitrogen) -
19 Unlabeled Amino Acids (50-100 mg/L each; omit Methionine)
-
L-Methionine-(
N) (50-60 mg/L)
-
NH
-
Recovery: Return flask to shaker for 15–30 minutes at the induction temperature (usually 20°C or 37°C).
-
Why? This depletes intracellular pools of unlabeled Met and allows uptake of the labeled Met.
-
Phase 4: Induction
-
Induce: Add IPTG (final concentration 0.5 – 1.0 mM).
-
Expression: Incubate for protein expression.
-
37°C: 3-4 hours (Reduces scrambling risk).
-
20°C: Overnight (Higher yield, slightly higher scrambling risk, though Met is generally stable).
-
-
Harvest: Spin down cells, flash freeze pellet in liquid nitrogen, and store at -80°C.
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Low Yield | Auxotroph strain growing poorly | Ensure Thiamine and trace metals are fresh. Add trace amounts of yeast extract (0.05%) only in the growth phase, wash thoroughly. |
| Scrambling (Signals in non-Met residues) | Transamination | Increase concentration of the 19 unlabeled AAs. Reduce induction time. Use an auxotroph. |
| Incomplete Labeling | Dilution by endogenous Met | Increase |
| No Induction | Plasmid loss or toxicity | Check antibiotic selection. Add glucose (0.5%) to starter cultures to suppress leaky expression. |
Validation:
To verify selective labeling, perform a 1D
References
-
Kainosho, M., et al. (2006). Optimal isotope labelling for NMR protein structure determinations. Nature, 440(7080), 52-57. Retrieved from [Link]
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
-
EMBL Protein Expression and Purification Core Facility. (n.d.). 15N labeling of proteins in E. coli. Retrieved from [Link]
Sources
preparing SILAC media using L-methionine (15N) for mass spec
Application Note: Precision Formulation of SILAC Media Utilizing L-Methionine (
Abstract & Strategic Rationale
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard for quantitative proteomics. While Lysine (
The
-
Critical Technical Caveat: A single
N atom incorporation results in a mass shift of only +1.0 Da per methionine residue. Unlike standard SILAC (which uses C N -Lys for +8 Da), a +1 Da shift sits directly on the M+1 natural isotopic peak of the unlabeled peptide. -
Application Scope: Consequently, this specific isotope is rarely used for simple differential expression (Heavy vs. Light) due to isotopic envelope overlap. Instead, it is the reagent of choice for Metabolic Flux Analysis (MFA) —tracing the flow of nitrogen through the salvage pathway—or requires ultra-high-resolution MS (Orbitrap/FT-ICR) with specialized deconvolution software.
Material Requirements
To maintain metabolic fidelity, the "Heavy" media must be chemically identical to the "Light" media, differing only in the isotope.
| Component | Specification | Purpose |
| Base Media | DMEM or RPMI 1640 deficient in Methionine | Prevents dilution of the label by natural |
| Isotope | L-Methionine ( | The tracer/label. |
| Serum | Dialyzed FBS (10 kDa MWCO) | CRITICAL: Standard FBS contains ~30-50 µM natural Met, which will ruin labeling efficiency. Dialysis removes free amino acids. |
| Light Amino Acid | L-Methionine (Natural, | For the control ("Light") condition. |
| Supplements | L-Glutamine (200 mM), Pen/Strep | Standard cell culture maintenance. |
| Growth Factors | EGF, Insulin (Optional) | Dialysis strips small growth factors; sensitive lines (e.g., stem cells) may require "rescue" supplementation. |
Protocol: Media Formulation
Phase 1: Calculation & Stock Preparation
Standard DMEM formulations typically contain 30 mg/L (approx. 0.2 mM) of L-Methionine. To avoid metabolic stress, we must match this concentration.
-
Stock Solution (1000x):
-
Weigh 300 mg of L-Methionine (
N). -
Dissolve in 10 mL of sterile PBS (Phosphate Buffered Saline).
-
Note: Methionine oxidizes easily.[1] Do not vortex vigorously. Invert gently.
-
Storage: Aliquot into 500 µL tubes. Store at -20°C. Protect from light.
-
-
Light Control Stock:
-
Repeat the above using natural L-Methionine (
N).
-
Phase 2: Media Reconstitution
Volume: 500 mL Unit
-
Thaw Components: Thaw 50 mL of Dialyzed FBS and one 500 µL aliquot of Met (
N) stock. -
Combine:
-
Take 450 mL of Methionine-Free DMEM.
-
Add 50 mL Dialyzed FBS (10% final concentration).
-
Add 5 mL L-Glutamine (if not present in base media).
-
Add 500 µL Met (
N) Stock (Final conc: 30 mg/L). -
Optional: Add Lysine and Arginine if the base media is also deficient in those (common in SILAC kits).
-
-
Sterilization:
-
Filter the fully supplemented media through a 0.22 µm PES membrane .
-
Why PES? Polyethersulfone has low protein binding and ensures no loss of growth factors.
-
-
Labeling: Mark clearly as "HEAVY (
N-Met)" and wrap in foil (Methionine is light-sensitive).
Cell Culture Adaptation Workflow
Cells possess an internal pool of amino acids. To achieve >98% incorporation, pre-existing proteins must be degraded and replaced by determining the number of cell divisions.
-
Seeding: Thaw cells and split into two populations: Light (Natural Met) and Heavy (
N-Met). -
Passaging: Culture cells for at least 6 doublings .
-
Calculation: If split ratio is 1:4, one passage = 2 doublings. (3 passages
6 doublings).
-
-
Validation (The "Self-Validating" Step):
-
Before the main experiment, lyse a small aliquot of "Heavy" cells.
-
Run a rapid LC-MS/MS.
-
Check: Look for the mass shift of Met-containing peptides. If the unlabeled peak is >2% of the total signal, continue culturing for another passage.
-
Expert Insights & Troubleshooting
A. The "Dialysis Shock" Phenomenon
Dialyzed FBS is stripped of ions and small molecules (<10 kDa). Cells often grow slower or detach.
-
Solution: Perform a "titration" adaptation. Passage 1: 50% Normal Media / 50% SILAC Media. Passage 2: 100% SILAC Media.
-
Rescue: If cells fail to thrive, supplement with specific recombinant growth factors (e.g., Insulin-Transferrin-Selenium) rather than adding undialyzed serum.
B. Methionine Oxidation (MetO)
Methionine is the most easily oxidized amino acid (forming Methionine Sulfoxide, +16 Da).[2]
-
Impact: If your
N-Met oxidizes before incorporation, cells may not use it efficiently. If it oxidizes during sample prep, it splits your signal, reducing quantitation accuracy. -
Prevention: Always keep media at 4°C and in the dark. During cell lysis, include reducing agents (DTT or TCEP) but be aware they cannot reverse sulfoxide formation once it happens; they only prevent further oxidation.
C. Mass Spectrometry Resolution (The +1 Da Challenge)
As noted,
-
The Problem: A peptide with sequence A-M-A (approx mass 300) will have a natural isotope distribution where the M+1 peak (due to natural
C abundance) is significant. The N-labeled peptide will overlap exactly with this M+1 peak. -
The Fix:
-
Mathematical Deconvolution: Use software that calculates the theoretical isotopic distribution and subtracts the natural abundance contribution.
-
Alternative Label: If your goal is pure differential quantitation (not flux), strongly consider L-Methionine (
C , N) . This gives a +6 Da shift, pushing the heavy peptide clear of the light peptide's isotopic envelope.
-
Visualization: SILAC Workflow
Figure 1: Logical workflow for preparing Met-SILAC media and ensuring isotopic incorporation.[3]
References
-
Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[3] Molecular & Cellular Proteomics.
-
Thermo Fisher Scientific. SILAC Media Formulation and Optimization Guidelines. Thermo Fisher Technical Notes.
-
Geiger, T., et al. (2011). Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics.[4] Nature Protocols.
-
Cambridge Isotope Laboratories. Metabolic Flux Analysis using 15N labeling. Application Notes.
Sources
optimizing L-methionine (15N) concentration for mammalian cell culture
Precision Metabolic Labeling: Optimizing L-Methionine ( N) for Mammalian Cell Culture
Abstract & Strategic Overview
L-Methionine (
The optimization of L-Methionine (
-
Labeling Efficiency: Achieving >98% isotopic incorporation.
-
Cellular Physiology: Preventing metabolic stress (GCN2 pathway activation) caused by methionine starvation.
-
Cost Efficiency: Minimizing the waste of high-value isotopic reagents.
This guide provides a self-validating framework to determine the optimal concentration for your specific cell line, moving beyond "standard recipes" to empirically determined precision.
Theoretical Background: The Fate of N-Methionine
To optimize concentration, one must understand the metabolic sink. Methionine is unique; it is not just a building block for proteins but the initiator of the S-adenosylmethionine (SAM) cycle.
Crucial Distinction:
-
Protein Synthesis: The
N atom is incorporated directly into the polypeptide chain. -
Methylation (SAM Cycle): The methyl group is transferred, but the
N atom remains on the S-adenosylhomocysteine (SAH) and Homocysteine backbone.[1] It is eventually recycled back to Methionine or diverted to Cysteine (Transsulfuration).[1]
Visualization: The N-Methionine Metabolic Fate
The following diagram illustrates the specific path of the Nitrogen-15 atom (highlighted in the logic flow), distinguishing it from the methyl-donor pathway.
Figure 1: Metabolic fate of L-Methionine (
Experimental Design Strategy
Standard basal media formulations differ significantly in methionine content:
-
DMEM (High Glucose): ~30 mg/L (201 µM)
-
RPMI 1640: ~15 mg/L (100 µM)
The "Isomolar Exchange" Rule:
For metabolic labeling, do not simply add
-
Why? Adding
N-Met to normal media results in a mix of N and N, capping labeling efficiency at ~50% and creating complex mass spectra. -
Optimization: If cost is a driver, many cell lines (e.g., HeLa, HEK293) can thrive on 50% of the standard DMEM concentration (15 mg/L) without phenotype changes, effectively doubling your isotope supply.
Detailed Protocols
Protocol A: Preparation of Optimized Labeling Medium
Objective: Create a defined medium where >99% of Methionine is
Materials:
-
Base Medium: DMEM or RPMI 1640 (Methionine-free, Glutamine-free).
-
L-Methionine (
N, >98% purity). -
Dialyzed Fetal Bovine Serum (dFBS). Critical: Standard FBS contains ~30 µM unlabeled methionine.
-
L-Glutamine or GlutaMAX.
Step-by-Step:
-
Calculate Isotope Requirement:
-
Target Concentration: 30 mg/L (for DMEM-like) or 15 mg/L (for RPMI-like).
-
Note: The molecular weight of
N-Met is ~150.2 g/mol (vs 149.2 for natural). Adjust calculation for molarity if extreme precision is required, though mg/L is standard.
-
-
Stock Solution Preparation (1000x):
-
Dissolve 300 mg of L-Methionine (
N) in 10 mL of sterile PBS. -
Filter sterilize (0.22 µm). Store at -20°C in aliquots.
-
-
Serum Preparation:
-
Thaw dFBS at 4°C overnight.
-
Validation: Verify the manufacturer's dialysis cutoff (usually 10 kDa) ensures free amino acid removal.
-
-
Final Assembly:
-
To 500 mL Met-free medium, add:
-
50 mL dFBS (10% final).
-
5 mL GlutaMAX.
-
0.5 mL of 1000x
N-Met Stock.
-
-
Result: Final Met concentration = 30 mg/L (DMEM equivalent).
-
Protocol B: Cell Adaptation & Expansion
Objective: Replace the intracellular amino acid pool with the isotope without inducing autophagic stress.
Workflow Diagram:
Figure 2: Adaptation workflow ensuring complete proteome turnover.
Step-by-Step:
-
Seeding (T=0):
-
Detach cells from standard culture.
-
Crucial Step: Wash cell pellet 2x with sterile PBS to remove residual standard serum/media.
-
Resuspend in Protocol A medium.
-
Seed at 20-30% confluency.
-
-
Expansion Phase:
-
Passage cells typically every 2-3 days.
-
Maintain log-phase growth. Do not let cells overgrow, as nutrient depletion leads to recycling of unlabeled amino acids from degraded proteins (autophagy), diluting the label.
-
-
Duration:
-
Required: Minimum 5-6 cell doublings.[2]
-
Example: For HeLa (24h doubling time), culture for 6 days.
-
Protocol C: Validation of Incorporation (QC)
Objective: Confirm >95% labeling efficiency before proceeding to expensive downstream experiments.
-
Lysis: Lyse 1x10^6 cells in SDS or Urea buffer.
-
Digestion: Perform standard Trypsin digestion (FASP or in-solution).
-
LC-MS/MS Check:
-
Run a short gradient (30 min) on a Q-Exactive or Orbitrap.
-
Data Analysis: Select a high-abundance protein (e.g., Actin, Tubulin).
-
Compare the intensity of the "Light" peptide (Monoisotopic mass) vs. "Heavy" peptide (Shifted mass).
-
Calculation:
-
Optimization & Troubleshooting Data
The following table summarizes common issues when optimizing concentration:
| Parameter | Observation | Diagnosis | Corrective Action |
| Growth Rate | Slowed >20% vs. Control | Methionine Starvation | Increase |
| Labeling Efficiency | Stalled at ~90% | Contamination | Source of |
| Morphology | Vacuolization | Autophagy Induction | Severe amino acid depletion. Media change frequency is too low. |
| MS Spectra | "Satellite" peaks (-1 Da) | Impure Isotope | Verify reagent purity (>98% atom % excess). |
Advanced Optimization: The "Minimal Essential" Titration
For high-throughput screens where cost is paramount, perform a titration curve:
-
Plate cells in 6-well plates.
-
Titrate
N-Met: 5, 10, 15, 20, 30 mg/L. -
Measure cell count at 72h.
-
Select the lowest concentration that maintains growth velocity within 10% of the 30 mg/L control.
References
-
Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. Link
-
Hoffman, R. M. (2019). Methionine dependence of cancer. Methods in Molecular Biology. Link
-
Thermo Fisher Scientific. SILAC Protein Quantitation Kits and Reagents Protocol. Link
-
Bensaddek, D., et al. (2016). Micro-scale SILAC: a method for quantitative proteomics of limited cell numbers. Nature Protocols. Link
-
Parkhitko, A. A., et al. (2019). Methionine restriction extends lifespan and modulates the metabolic landscape. Nature. Link
NMR pulse sequences for detecting 15N-labeled methionine
Precision Mapping of Methionine Residues: Selective N-Labeling and Backbone Detection Strategies
Abstract
Methionine (Met) residues often serve as critical "molecular anchors" in protein hydrophobic cores and protein-protein interaction (PPI) interfaces. While methyl-based (
Theoretical Foundation & Experimental Strategy
The Challenge of Spectral Crowding
In proteins >25 kDa, standard Uniform-
The "Backbone vs. Sidechain" Distinction
Crucial Distinction: Unlike Lysine or Arginine, Methionine lacks a nitrogen atom in its sidechain. Therefore, "detecting
-
Advantage: This provides a direct probe of the protein backbone conformation at Met positions.
-
Limitation: It does not probe the sidechain flexibility directly (which requires
-methyl labeling).
Methodology: Selective N-Methionine Labeling Protocol
Metabolic Scrambling Control
A common failure mode in selective labeling is metabolic scrambling , where the
-
Solution: Use an auxotrophic strain (e.g., E. coli DL39) OR a suppression strategy using an excess of unlabeled amino acids.
-
The "Suppression Cocktail": We utilize a standard BL21(DE3) strain but flood the media with all 19 unlabeled amino acids to suppress biosynthetic pathways that might recycle the
N-Met.
Step-by-Step Protocol
Reagents:
-
M9 Minimal Media Base: (Standard Na
HPO , KH PO , NaCl). -
Nitrogen Source:
NH Cl (Natural abundance, 1 g/L). Do not use NH Cl. -
Target Isotope:
N-L-Methionine (50–100 mg/L). -
Scrambling Suppressors: 19 Unlabeled Amino Acids (50–100 mg/L each).
Workflow:
-
Pre-Culture: Inoculate fresh colony into 10 mL LB media (natural abundance). Grow to OD
~0.8. -
Wash Step (Critical): Centrifuge cells (3000 x g, 10 min). Resuspend pellet in M9 salts (no nitrogen/carbon) to wash away LB broth. Repeat 2x. Failure to wash results in unlabeled Met incorporation.
-
Adaptation: Resuspend cells in 100 mL M9 Minimal Media containing
NH Cl and Glucose. Grow for 1 hour to deplete intracellular rich-media reserves. -
Induction & Labeling:
-
Add the Suppression Cocktail (19 unlabeled AAs).
-
Add
N-Methionine (50 mg/L). -
Wait 15 minutes for cellular uptake.
-
Induce with IPTG (0.5 – 1.0 mM).
-
-
Expression: Incubate at reduced temperature (18–25°C) for 12–16 hours to minimize metabolic activity and proteolysis.
-
Harvest: Centrifuge and proceed to purification.
Workflow Visualization
Caption: Optimized workflow for selective
NMR Pulse Sequence Selection
Once the sample is prepared, selecting the correct pulse sequence is vital for signal detection.
Sequence Comparison Table
| Pulse Sequence | Target MW (kDa) | Sensitivity | Resolution | Use Case |
| < 25 | High | High | Small proteins, IDPs, Peptides. | |
| > 25 | Medium (High for large MW) | High | Large globular proteins, Membrane proteins. | |
| SOFAST-HMQC | All | Very High (per unit time) | Medium | Fast data acquisition, unstable samples. |
Recommended Pulse Programs (Bruker Nomenclature)
-
Standard HSQC (hsqcetfpf3gpsi):
-
TROSY (trosyetf3gpsi):
Pulse Sequence Logic Flow
Caption: Decision tree for selecting the optimal NMR pulse sequence based on protein molecular weight.
Data Analysis & Troubleshooting
Expected Results
In a selective
-
Success: You should observe exactly
peaks, where is the number of non-proline Methionine residues in your sequence. -
Scrambling: Weak "ghost peaks" appearing at chemical shifts characteristic of Alanine (120-125 ppm) or Glutamate.
-
Oxidation: Methionine is highly susceptible to oxidation (Met-Sulfoxide). This results in peak splitting or significant chemical shift changes.
Troubleshooting Guide
| Issue | Symptom | Root Cause | Remediation |
| Extra Peaks | Weak peaks at random positions. | Metabolic Scrambling ( | Increase concentration of unlabeled amino acids in the suppression cocktail. Reduce induction time. |
| Missing Peaks | Fewer peaks than Met residues. | Solvent exchange or intermediate exchange broadening. | Raise temperature (if stable) or adjust pH (pH 6.0-6.5 is optimal for amide detection). |
| Peak Splitting | Doublets for Met residues. | Oxidation (Met | Add 1-2 mM TCEP or DTT to the NMR tube. Degas buffers. |
| Low Signal | Poor S/N ratio. | Inefficient labeling or relaxation losses. | Verify labeling efficiency via Mass Spec. Switch to TROSY if MW is high. |
References
-
Selective Labeling Protocols
-
Pulse Sequence Theory
-
Pervushin, K., et al. (1997). Attenuated T2 relaxation by mutual cancellation of dipole–dipole coupling and chemical shift anisotropy indicates an avenue to NMR structures of very large biological macromolecules in solution. PNAS, 94(23), 12366-12371. Link
-
Kay, L. E., Keifer, P., & Saarinen, T. (1992). Pure absorption gradient enhanced heteronuclear single quantum correlation spectroscopy with improved sensitivity. Journal of the American Chemical Society, 114(26), 10663–10665. Link
-
-
Methionine Oxidation & Dynamics
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
quantifying protein turnover rates using L-methionine (15N) tracers
Application Note: Protein Turnover Quantification via L-Methionine ( N) Pulse-Chase LC-MS/MS
Introduction & Principle
Protein turnover is the net result of protein synthesis and degradation. Quantifying these rates is critical for understanding cellular homeostasis, drug mechanisms (e.g., PROTACs), and disease pathology. While traditional methods use radioactive
The Mechanistic Logic
Methionine is an essential amino acid in mammalian cells, meaning it cannot be synthesized de novo and must be imported. By replacing natural L-Methionine (
-
Synthesis Phase (Pulse): The incorporation rate of
N-Met reflects the Fractional Synthesis Rate (FSR) . -
Degradation Phase (Chase): After labeling, replacing the media with excess unlabeled (
N) Methionine washes out the precursor pool. The decay of the N-labeled protein signal over time measures the Half-life ( ) .
The Mass Shift Challenge
Unlike
-
Implication: The labeled peptide (M+1) overlaps with the natural
C isotope envelope of the unlabeled peptide. -
Solution: This protocol utilizes Mass Isotopomer Distribution Analysis (MIDA) . We do not look for a separate "heavy" peak; instead, we quantify the change in the ratio of the monoisotopic peak (M+0) to the M+1 peak.
Experimental Design Strategy
To ensure data integrity, the experiment is divided into two phases: Pulse (Labeling) and Chase (Washout).
Workflow Diagram
The following diagram illustrates the kinetic flow of the
Caption: Kinetic flux of 15N-Methionine. The Chase phase (white note) is critical to prevent the recycling of 15N from degraded proteins back into the synthesis pool.
Detailed Protocol
Phase 1: Reagents & Media Preparation
Critical Reagent: L-Methionine (
-
Labeling Medium (
N): Supplement Met-free DMEM with 10% Dialyzed FBS and N-Met at standard concentration (e.g., 30 mg/L for DMEM). -
Chase Medium (
N): Supplement Met-free DMEM with 10% Dialyzed FBS and 10x concentration of natural L-Methionine (300 mg/L).-
Why 10x? This "flooding dose" rapidly dilutes the intracellular
N pool, sharpening the pulse-chase boundary and minimizing recycling artifacts.
-
Phase 2: Cell Culture & Pulse-Chase
-
Acclimatization: Culture cells in standard media (with dialyzed FBS) for 24 hours to adapt to the lipid-stripped serum conditions.
-
Pulse (Labeling):
-
Wash cells 2x with warm PBS to remove extracellular
N-Met. -
Add Labeling Medium (
N) . -
Incubate for a duration sufficient to label 50% of the proteome (typically 12–24 hours, depending on cell doubling time).
-
-
Chase (Washout):
-
At
(End of Pulse), aspirate media. -
Wash 2x with warm PBS.
-
Add Chase Medium (
N, 10x) .
-
-
Sampling Time Points:
-
Harvest cells at
(Pulse complete), . -
Tip: Include a "No Label" control (cells grown in
N only) to establish the baseline natural isotope envelope.
-
Phase 3: Sample Preparation
-
Lysis: Lyse cells in 8M Urea or SDS-free lysis buffer (e.g., SDC buffer).
-
Quantification: Normalize protein concentration (BCA assay).
-
Digestion:
-
Reduce (DTT, 5mM, 30 min @ 56°C).
-
Alkylate (IAA, 15mM, 30 min in dark).
-
Digestion: Trypsin (1:50 ratio) overnight at 37°C.
-
Note: Trypsin cleaves at Lys/Arg. Methionine residues will remain internal or at the N-terminus of peptides.
-
-
Desalting: C18 StageTip or column cleanup.
Phase 4: LC-MS/MS Acquisition
Instrument: High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF). Resolution > 60,000 is recommended to resolve fine isotopic structures if possible, though standard resolution is sufficient for MIDA.
-
LC Gradient: 90-minute gradient (2% to 35% B).
-
MS Method: Data-Dependent Acquisition (DDA).
-
Dynamic Exclusion: Set to 30s to maximize proteome coverage.
Data Analysis & Calculation
This is the most complex step due to the +1 Da shift.
Step 1: Identification
Search raw files against the proteome database.
-
Variable Modification: Oxidation (M).
-
Stable Isotope Search: Do not set
N-Met as a fixed modification in standard search engines (like MaxQuant) unless using specific "turnover" modules. Instead, identify peptides based on the N sequence.
Step 2: Quantification (MIDA)
For every identified methionine-containing peptide, extract the Extracted Ion Chromatogram (XIC) for:
-
M+0: The monoisotopic peak (all
C, N). -
M+1: The first isotope peak (containing one
C or one N).
Calculate the Relative Isotope Abundance (RIA) at time
Correction: You must subtract the natural abundance (
Step 3: Determining Half-Life ( )
Plot the
Fit to a first-order exponential decay model:
Where:
-
= Enrichment at time
-
= Enrichment at
(start of chase) - = Degradation rate constant
Data Summary Table
| Parameter | Description | Typical Value |
| Tracer | L-Methionine ( | >98% Enrichment |
| Mass Shift | +1.003 Da per Met | Overlaps with |
| Chase Conc. | 10x Unlabeled Met | 300 mg/L |
| Min. Resolution | 30,000 @ m/z 400 | Required for accurate XIC |
| Recycling Error | Re-incorporation of | < 5% with 10x Chase |
Troubleshooting & Optimization
The "Recycling" Problem
Symptom: The degradation curve plateaus or decreases slower than expected.
Cause:
Low Methionine Content
Symptom: Many peptides lack Methionine, leading to "missing data" for those proteins.
Cause: Methionine is less abundant than Lys/Arg.
Fix: This is an inherent limitation of Met-labeling. Focus analysis on Met-containing peptides. For global turnover, consider using
References
-
Doherty, M. K., et al. (2005). "Proteome dynamics in complex organisms: using stable isotopes to monitor individual protein turnover rates." Proteomics. Link
-
Pratt, J. M., et al. (2002). "Multiplexed metabolic labeling of proteins for quantitative proteomics." Molecular & Cellular Proteomics. Link
-
Ong, S. E., et al. (2002). "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Molecular & Cellular Proteomics. Link
-
Hinkson, I. V., & Elias, J. E. (2011). "The dynamic state of the proteome: a review of proteome turnover analysis." Trends in Cell Biology. Link
-
Cambridge Isotope Laboratories. "Metabolic Labeling Strategies." Link
(Note: While specific "15N-Met only" papers are rare compared to global 15N or SILAC, the methodology described adapts the standard Pulse-Chase principles established in the citations above to the specific tracer requested.)
Precision Tracking of Nitrogen Flow: L-Methionine (15N) Metabolic Flux Analysis
Application Note & Protocol
Executive Summary
This guide provides a rigorous framework for conducting Metabolic Flux Analysis (MFA) using L-Methionine (alpha-15N) . Unlike 13C-tracing, which follows the carbon backbone, 15N-tracing specifically elucidates the fate of the amino group through the complex branching of the methionine cycle, polyamine synthesis, and transsulfuration.
Critical Insight: The success of this assay hinges on preventing the rapid degradation of S-Adenosylmethionine (SAM) during extraction. This protocol utilizes an acidified organic extraction method coupled with HILIC-MS/MS to ensure quantitative recovery of labile sulfur-containing metabolites.
Scientific Grounding: The 15N Fate Map
Before beginning sample preparation, it is vital to understand where the 15N label will—and will not—appear.
The Nitrogen Fork
-
Methionine Cycle (Retention): The 15N atom is retained in SAM, S-Adenosylhomocysteine (SAH), and Homocysteine. It recycles back to Methionine via Methionine Synthase.
-
Polyamine Synthesis (Transfer): When SAM is decarboxylated (dcSAM) and used for polyamine synthesis, the propylamine group carrying the 15N label is transferred to Putrescine to form Spermidine and Spermine .
-
Transsulfuration (Loss): In the conversion of Cystathionine to Cysteine, the nitrogen from Methionine is released as free ammonia (15NH3) . Consequently, Cysteine will NOT be labeled by 15N-Methionine (unless via re-assimilation of the released ammonia, which is negligible in short timeframes).
Pathway Visualization
The following diagram illustrates the flow of 15N (Blue Arrows) versus the loss of label (Red Arrows).
Caption: Figure 1. Nitrogen fate map of L-Methionine (15N). Blue paths indicate retention of the 15N label. Red nodes indicate loss of the specific nitrogen tracer.
Experimental Design
Tracer Selection
-
Compound: L-Methionine (alpha-15N, 99% enrichment).
-
Why not 13C? 13C-Met is excellent for tracking the carbon backbone into the One-Carbon (folate) cycle. However, 15N is superior for distinguishing polyamine flux from general carbon recycling.
Labeling Strategy
| Parameter | Isotopic Steady State (ISS) | Kinetic Flux Profiling (KFP) |
| Duration | 24–48 hours (depending on doubling time) | 0, 15, 30, 60, 120, 240 mins |
| Goal | Measure total contribution of exogenous Met to pools. | Calculate active turnover rates (flux). |
| Media | Methionine-free DMEM/RPMI + 15N-Met (dialyzed FBS required). | Switch rapidly from unlabeled to labeled media. |
Sample Preparation Protocol
Safety Warning: Methanol and Acetonitrile are toxic. Perform all steps in a fume hood. Critical Control Point: SAM and SAH are unstable at neutral/alkaline pH and elevated temperatures. Keep samples at 4°C or on dry ice at all times.
Reagents Preparation
-
Quenching Solution: 0.9% NaCl (Saline), HPLC grade, pre-chilled to 4°C.
-
Extraction Solvent (Acidified): 80% Methanol / 20% Water containing 0.1% Formic Acid .
-
Why Acid? Acidification stabilizes SAM, preventing its degradation to MTA or Homoserine lactone [1].
-
Pre-chill to -80°C.
-
Step-by-Step Workflow
Step 1: Rapid Quenching
-
Place cell culture plate on a bed of wet ice.
-
Aspirate culture media completely.
-
Immediately wash cells with 2 mL of ice-cold Quenching Solution (0.9% NaCl).
-
Note: Do not use PBS if possible, as phosphates can suppress MS ionization. If PBS is used, wash very briefly (<5 sec).
-
-
Aspirate the wash completely. Residual wash volume dilutes the extraction solvent.
Step 2: Metabolite Extraction
-
Add 500 µL of -80°C Acidified Extraction Solvent directly to the cells (for a 6-well plate).
-
Incubate on dry ice for 5 minutes to ensure complete metabolic arrest.
-
Scrape cells using a cell scraper and transfer the lysate to a pre-cooled 1.5 mL microcentrifuge tube.
-
Vortex vigorously for 30 seconds at 4°C.
Step 3: Clarification
-
Centrifuge at 15,000 x g for 10 minutes at 4°C .
-
Transfer the supernatant to a new glass LC-MS vial.
-
Optional: If protein normalization is required, save the pellet for BCA assay (resuspend in 0.2M NaOH).
-
-
Do not dry down samples if analyzing SAM/SAH immediately. Evaporation can lead to degradation. If concentration is needed, use a vacuum concentrator without heat and reconstitute in 0.1% Formic Acid in Water.
Caption: Figure 2. Optimized sample preparation workflow for labile methionine metabolites.
LC-MS/MS Analytical Conditions
Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for separating polar, positively charged metabolites like SAM and Polyamines [2].
Chromatographic Methods
-
Column: ZIC-pHILIC (Merck) or Amide HILIC (Waters BEH Amide), 2.1 x 100 mm, 3.5 µm or 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).
-
Gradient:
-
0 min: 90% B
-
12 min: 50% B
-
15 min: 50% B
-
15.1 min: 90% B (Re-equilibration for 5-8 mins)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 35°C.
Mass Spectrometry Settings (MRM)
Operate in Positive Ion Mode (ESI+) .
| Metabolite | Precursor (m/z) | Product (m/z) | Retention Time (approx) |
| Methionine (M+0) | 150.1 | 104.1 | 8.5 min |
| Methionine (15N) | 151.1 | 105.1 | 8.5 min |
| SAM (M+0) | 399.1 | 250.1 | 10.2 min |
| SAM (15N) | 400.1 | 250.1 | 10.2 min |
| SAH (M+0) | 385.1 | 136.1 | 9.8 min |
| SAH (15N) | 386.1 | 136.1 | 9.8 min |
| Spermidine (M+0) | 146.2 | 72.1 | 12.5 min |
| Spermidine (15N) | 147.2 | 72.1 | 12.5 min |
Note: For SAM, the transition 399->250 corresponds to the loss of the methionine moiety. Ensure your product ion retains the nitrogen label if choosing alternative transitions.
Data Analysis & Quality Control
Natural Abundance Correction
Since 15N has a low natural abundance (0.37%), correction is less critical than for 13C but still recommended for high-precision flux modeling. Use software like IsoCor or Polu to correct for natural isotope distribution.
Calculation of Fractional Enrichment
Troubleshooting
-
Low SAM Signal: Check extraction pH. If neutral/basic, SAM degrades to MTA. Ensure 0.1% Formic Acid is present.[4]
-
Peak Tailing: HILIC requires long equilibration times. Ensure at least 15-20 column volumes of re-equilibration between runs.
-
Ion Suppression: Wash cells thoroughly with saline (not PBS) to remove salts that suppress ionization in the early HILIC void volume.
References
-
Struys, E. A., et al. (2000). "Determination of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma and Cerebrospinal Fluid by Stable-Isotope Dilution Tandem Mass Spectrometry." Clinical Chemistry. Link
-
Zhang, T., et al. (2014). "Quantitation of Cellular Metabolic Fluxes of Methionine." Analytical Chemistry. Link
-
Cambridge Isotope Laboratories. "Metabolic Labeling with Amino Acids." Link
-
Hegazi, E., et al. (2020). "HILIC-MS/MS Method for the Quantification of Polyamines in Biological Matrices." Journal of Chromatography B. Link
Sources
- 1. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Liquid chromatographic determination of S-adenosyl-L-methionine in dietary supplement tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
incorporating L-methionine (15N) into plant tissue culture media
Application Note: Incorporating L-Methionine (
Abstract
This guide provides a high-level technical protocol for the incorporation of L-Methionine-(
Crucial Insight: Researchers must recognize that while the sulfur and methyl group of methionine are recycled via the Yang Cycle , the nitrogen atom is not . The
Mechanism of Action: The Nitrogen Fate
To design a valid experiment, one must understand the specific fate of the amine-(
The Metabolic Fork:
Once
-
Protein Synthesis: Direct incorporation into polypeptides. The
N remains on the methionine residue. -
Polyamine Biosynthesis: SAM is decarboxylated (dcSAM). The aminopropyl group is transferred to putrescine to form spermidine/spermine. The
N label is retained in the polyamine structure. -
Ethylene Biosynthesis: SAM is converted to 1-aminocyclopropane-1-carboxylic acid (ACC). The
N label is transferred to ACC .-
Note: When ACC is oxidized to ethylene, the
N is released as Cyanide (HCN), which is detoxified to -cyanoalanine.
-
-
The Yang Cycle (Methionine Recycling):
-
The Trap: The byproduct of SAM utilization (MTA) is recycled back to methionine to conserve sulfur. However , the final step of the Yang cycle (conversion of KMTB to Methionine) requires transamination.
-
Result: The recycled methionine picks up a new, unlabeled (
N) amine group from the cellular glutamate pool. Therefore, N-Met labeling is not self-sustaining; the label is diluted immediately upon recycling.
-
Figure 1: The metabolic fate of
Experimental Design Considerations
A. Concentration & Toxicity
Methionine is tightly regulated. Exogenous application can trigger feedback inhibition of Cystathionine
-
Tracer Level (Safe): 10–50
M . Use for flux analysis. Minimal growth perturbation. -
Metabolic Loading (Risk): >100
M . Can alter cell cycle (G2/M arrest) and induce physiological changes (e.g., increased ethylene production). Only use if the goal is to saturate the pool.
B. Media Formulation
Standard MS (Murashige & Skoog) media contains high levels of inorganic nitrogen (
-
For Proteomics: You cannot easily "wash out" endogenous nitrogen.
N-Met will compete with de novo synthesized Met. High labeling efficiency (>90%) is difficult to achieve with Met alone compared to N-salts. -
For Metabolomics: The presence of inorganic
N is acceptable as you are tracking the unique mass shift (+1 Da) of the specific Met-derived metabolites.
Protocol: Preparation and Inoculation
Reagents Required
-
L-Methionine-(
N) (Isotopic purity >98%) -
Plant Tissue Culture Media (e.g., MS basal salts, sucrose)
-
Syringe filters (0.22
m, PES or PVDF) -
Sterile water (HPLC grade)
Step-by-Step Methodology
1. Stock Solution Preparation (100x)
-
Dissolve L-Methionine-(
N) in sterile HPLC-grade water. -
Target Concentration: If final media requires 50
M, prepare a 5 mM stock.-
Calculation: MW of L-Met (
N) = 149.21 g/mol . MW of L-Met ( N) ≈ 150.2 g/mol . -
To make 10 mL of 5 mM stock: Weigh 7.51 mg of
N-Met.
-
-
Sterilization: Do NOT autoclave methionine. It can undergo thermal degradation and Maillard reactions with media sugars.
-
Pass the stock solution through a 0.22
m syringe filter into a sterile aliquot tube.
2. Media Preparation
-
Prepare standard MS media (with sucrose and gelling agent if solid media is used).
-
Adjust pH to 5.7–5.8.
-
Autoclave at 121°C, 15 psi for 15-20 minutes.
-
Cooling: Allow media to cool to 50°C (hand-warm) in a laminar flow hood.
3. Incorporation [1][2][3][4][5][6][7]
-
Aseptically add the calculated volume of sterile
N-Met stock to the cooling media.-
Example: Add 10 mL stock to 1 L media for 1x concentration.
-
-
Swirl gently to mix without creating bubbles.
-
Pour plates or dispense into flasks immediately.
4. Inoculation & Culture [8][9][10]
-
Transfer plant tissues (callus, suspension cells, or seedlings) to the labeled media.
-
Incubation Time:
-
Metabolite Flux (Ethylene/Polyamines): Harvest at 6, 12, 24, and 48 hours .
-
Protein Turnover: Harvest at 3, 7, and 14 days .
-
5. Harvest & Quenching (Critical)
-
Metabolic processes must be stopped instantly to prevent label scrambling.
-
Remove tissue from media, rinse briefly (<5s) in sterile water to remove surface isotope.
-
Snap-freeze immediately in liquid nitrogen.
-
Store at -80°C until extraction.
Data Analysis & Validation
Mass Spectrometry Detection
When analyzing LC-MS data, look for the specific mass shift (
| Metabolite | Formula (Neutral) | Monoisotopic Mass ( | Labeled Mass ( | Shift |
| L-Methionine | C | 149.051 | 150.048 | +0.997 Da |
| SAM | C | 399.137 | 400.134 | +0.997 Da |
| ACC | C | 101.048 | 102.045 | +0.997 Da |
| Spermidine | C | 145.158 | 146.155 | +0.997 Da |
*Note: Spermidine contains 3 nitrogens. If synthesized from
Troubleshooting
| Issue | Probable Cause | Solution |
| Low Enrichment in Proteins | Endogenous Met synthesis is outcompeting the label. | Increase concentration to 100 |
| Label "Disappears" over time | Yang Cycle recycling. | This is expected. The |
| Growth Inhibition | Feedback inhibition of CgS enzyme. | Reduce concentration to <10 |
References
-
Hesse, H., & Hoefgen, R. (2003). Molecular aspects of methionine biosynthesis in Arabidopsis and potato. Trends in Plant Science. Link
-
Sauter, M., et al. (2013). Methionine salvage and S-adenosylmethionine: the long and winding road. Journal of Experimental Botany. Link
-
Yang, S. F., & Hoffman, N. E. (1984). Ethylene biosynthesis and its regulation in higher plants. Annual Review of Plant Physiology. Link
-
Roje, S. (2006). S-Adenosyl-L-methionine: beyond the universal methyl group donor. Phytochemistry. Link
-
Benavides, M. P., et al. (2016). Polyamines in plants: biosynthesis, metabolism, and transport. Springer. Link
Sources
- 1. The Amount of Dietary Methionine Required to Maximize Synthesis of Transmethylated Products Is Higher than That Needed for Protein Synthesis in Neonatal Piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Methionine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methionine addition improves the acid tolerance of Lactiplantibacillus plantarum by altering cellular metabolic flux, energy distribution, lipids composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methionine restriction constrains lipoylation and activates mitochondria for nitrogenic synthesis of amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. l-Methionine inhibits growth of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpas.org [ijpas.org]
Application Note: Quantitative Protein Turnover Analysis using 15N-Methionine Pulsed SILAC
Executive Summary
This guide details the experimental design and execution of a Pulse-Chase experiment using stable isotope-labeled (
By substituting the radioisotope with a stable heavy isotope (
Experimental Design Strategy
The Mechanic: Why N-Methionine?
While standard SILAC (Stable Isotope Labeling by Amino acids in Cell culture) often utilizes
-
Initiation Tracking: Methionine is the universal start codon; labeling it ensures that virtually all nascent polypeptides are theoretically observable, provided the N-terminus is not cleaved or the methionine is not lost.
-
Redox Biology: Methionine residues are primary targets for oxidation. Using isotopically labeled Met allows for the specific tracking of redox-sensitive sub-proteomes.
-
The "Scrambling" Caveat: Unlike Lys/Arg, Methionine can undergo metabolic recycling (e.g., conversion to Cysteine). Crucial Design Choice: The chase time must be kept within a window where recycling is minimal, or mathematical correction for precursor pool recycling must be applied.
The Pulse-Chase Logic
In a Mass Spectrometry context, the "Pulse-Chase" can be executed in two directions.[1][2][3] For degradation studies, the Heavy-to-Light design is preferred:
-
Adaptation: Cells are fully labeled with
N-Met until steady state (>5 doublings). -
Chase (The Experiment): The Heavy medium is swapped for Light (
N) medium. -
Measurement: The decay of the Heavy signal relative to the accumulating Light signal is measured over time.
Visualizing the Workflow
The following diagram illustrates the critical path from cell culture to data acquisition.
Caption: Figure 1: End-to-end workflow for Heavy-to-Light 15N-Methionine Pulse-Chase.
Detailed Protocol
Materials & Reagents[4]
-
Custom Media: Methionine-free DMEM or RPMI (commercially available).
-
Dialyzed FBS: CRITICAL. Standard FBS contains endogenous light methionine which will dilute your label. You must use dialyzed FBS (10 kDa cutoff) to ensure the only source of methionine is what you add.
-
Isotope: L-Methionine (
N, 98%+ purity). -
Chasing Agent: L-Methionine (Natural abundance,
N).
Step-by-Step Methodology
Phase 1: Adaptation (The "Pulse" / Labeling)
Goal: Create a population of cells where all proteins contain
-
Media Prep: Prepare "Heavy Media" by adding
N-Met to Met-free DMEM + 10% Dialyzed FBS. Final concentration should match standard formulation (e.g., 30 mg/L for DMEM). -
Culture: Passage cells in Heavy Media for at least 5-6 doublings.
-
Validation: Run a small aliquot on MS to confirm >98% incorporation efficiency before starting the chase.
-
Phase 2: The Chase (The Swap)
Goal: Abruptly stop heavy synthesis and track the decay of heavy proteins.
-
Synchronization (Optional): If cell-cycle dependent turnover is not the focus, work with sub-confluent (70%) asynchronous populations to avoid contact inhibition effects on protein turnover.
-
The Wash (T=0):
-
Aspirate Heavy Media.
-
Wash cells 3 times with warm, sterile PBS. Note: This step is vital to remove the intracellular pool of free
N-Met.
-
-
Chase Start: Immediately add warm "Light Media" (Met-free DMEM +
N-Met + 10% Dialyzed FBS).-
Pro-Tip: Use a 5x-10x excess of
N-Met in the chase media compared to the pulse media to flood the precursor pool and minimize recycling of liberated N-Met.
-
Phase 3: Harvesting
-
Collect cells at defined time points (e.g., 0h, 2h, 4h, 8h, 12h, 24h).
-
Wash pellets with ice-cold PBS to stop metabolic activity immediately.
-
Flash freeze pellets in liquid nitrogen.
Phase 4: Sample Preparation & MS[4]
-
Lysis: Lyse in 8M Urea or SDS-based buffer (e.g., 4% SDS, 100mM Tris).
-
Digestion: Perform standard FASP (Filter Aided Sample Preparation) or S-Trap digestion using Trypsin.
-
Note: Trypsin cleaves at Lys/Arg. Methionine will be internal.[1] Ensure your search engine settings (MaxQuant/Proteome Discoverer) are set to detect
N-Met as a variable modification or a separate label channel.
-
-
Acquisition: Run on a high-resolution instrument (e.g., Orbitrap Exploris or Eclipse). Data-Independent Acquisition (DIA) is recommended for consistent quantification across time points.
Data Analysis & Calculation
The Mathematical Model
In a chase experiment, the Heavy signal (
The observed decay of the Heavy signal is a sum of degradation (
Where:
- (derived from cell counting).[5]
- is the rate derived from the MS data curve fitting.
Calculating Half-Life[1][6]
-
Calculate Ratios: For each protein, calculate the ratio
at each time point . -
Plotting: Plot
vs. Time. The slope of this line is . -
Correction: Subtract the dilution rate:
. -
Final Result: Protein Half-Life
.[5]
Logic of Decay Visualization
Caption: Figure 2: Deconvoluting dilution vs. degradation in dividing cells.
Data Presentation: Summary Table
When reporting your results, organize the data as follows to ensure transparency:
| Parameter | Description | Critical Control |
| Labeling Efficiency | % of peptides containing | Must be >98% to assume valid kinetics. |
| Cell Doubling Time | Time ( | Measured strictly during the Chase phase. |
| Recycling Factor | Re-incorporation of | Minimized by using excess |
| Median | Median half-life of the proteome | Global stability metric (typically 20-40h in mammalian cells). |
References
-
Schwanhäusser, B. et al. (2011). Global quantification of mammalian gene expression control. Nature, 473(7347), 337–342. [Link]
-
Ong, S. E. et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376–386. [Link]
-
Zecha, J. et al. (2018).[4] Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics.[4][5] Molecular & Cellular Proteomics, 17(5), 974–992. [Link]
-
Pratt, J. M. et al. (2002). Multiplexed absolute quantification for proteomics using concatenated signature peptides encoded by QconCAT genes. Nature Protocols, 1, 1029–1043. [Link]
Sources
- 1. Pulse-Chase Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Pulse-Chase SILAC Strategy Measures Changes in Protein Decay and Synthesis Rates Induced by Perturbation of Proteostasis with an Hsp90 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 5. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantitation of 15N-Methionine Labeled Peptides by HR-LC-MS/MS
Executive Summary
This guide addresses the specific analytical challenges of detecting and quantifying peptides containing 15N-labeled L-Methionine (Met). Unlike standard SILAC (Lys/Arg) which induces large mass shifts (+6–10 Da), 15N-Met labeling introduces a minimal mass shift (+0.997 Da per residue), resulting in significant spectral overlap with the natural 13C isotope envelope of unlabeled peptides. Furthermore, Methionine is highly susceptible to artifactual oxidation during sample preparation, which splits the analyte signal and degrades the Limit of Detection (LOD).
This protocol details a high-resolution LC-MS/MS workflow designed to:
-
Minimize artifactual oxidation using a specific antioxidant buffer system.
-
Resolve isotopic envelopes using High-Resolution Accurate Mass (HRAM) spectrometry.
-
Define and calculate LOD/LOQ in the context of isotopic interference.
Technical Introduction & Challenges
The "M+1" Problem
Methionine (
-
Unlabeled Peptide: The monoisotopic peak is
.[1][2] The first isotope peak ( ), caused primarily by C natural abundance, typically has an intensity of 50–80% of for peptides ~1500 Da. -
15N-Met Peptide: Its monoisotopic peak sits at
. -
The Conflict: In a mixed sample (e.g., pulse-chase), the signal for the 15N-Met peptide is buried directly under the
isotope of the unlabeled peptide.
Methionine Oxidation
Methionine readily oxidizes to Methionine Sulfoxide (Met-O, +16 Da) during electrospray ionization (ESI) and enzymatic digestion.[3] If 30% of your Met-peptide oxidizes, your LOD for the unmodified form effectively degrades by 30%, and the signal is diluted across two retention times.
Experimental Design & Workflow
Workflow Logic
The following diagram illustrates the critical decision points for preserving Methionine integrity and ensuring detection sensitivity.
Figure 1: Optimized workflow for 15N-Met peptide analysis emphasizing oxidation prevention.
Protocol: Sample Preparation with Oxidation Mitigation
Objective: Extract proteins while preventing the conversion of Met to Met-Sulfoxide.
Reagents
-
Lysis Buffer: 8M Urea in 50 mM Ammonium Bicarbonate (AmBic), pH 8.0.
-
Antioxidant Additive: 10 mM L-Methionine (unlabeled) OR 1 mM Ascorbic Acid.
-
Reducing Agent: 10 mM TCEP (Tris(2-carboxyethyl)phosphine). Note: Avoid DTT if possible as TCEP is more stable at lower pH.
-
Alkylating Agent: 40 mM Chloroacetamide (CAA). Note: CAA is preferred over IAA (Iodoacetamide) to minimize potential iodine-induced oxidation.
Step-by-Step Procedure
-
Lysis: Resuspend cell pellet in Lysis Buffer supplemented with 10 mM unlabeled L-Methionine . This acts as a "scavenger" to absorb reactive oxygen species (ROS) before they attack the peptide Met residues.
-
Reduction/Alkylation: Add TCEP (final 5 mM) and CAA (final 20 mM). Incubate in the dark at Room Temperature for 30 minutes. Do not heat, as heat promotes oxidation.
-
Dilution: Dilute sample with 50 mM AmBic to reduce Urea concentration to <1M.
-
Digestion: Add Trypsin (1:50 ratio). Incubate at 37°C for 4–8 hours .
-
Critical: Avoid overnight digestion (16h+) if possible. Extended incubation increases spontaneous oxidation.
-
-
Quenching: Acidify with Trifluoroacetic acid (TFA) to pH < 3.0 immediately.
-
Desalting: Proceed to C18 Stage-Tip or column desalting. Ensure all buffers contain 0.1% Formic Acid or TFA to maintain low pH.
LC-MS/MS Acquisition Parameters
Instrument Requirement: High-Resolution Accurate Mass (HRAM) instrument (e.g., Orbitrap Exploris/Eclipse or TIMS-TOF). Low-resolution instruments (Triple Quad) are unsuitable for distinguishing 15N-Met from natural isotopes without specific fragmentation patterns.
Liquid Chromatography[4][5][6][7][8][9][10][11]
-
Column: C18 Reverse Phase (1.7 µm particle size).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in 80% Acetonitrile.
-
Gradient: Standard peptide gradients (e.g., 5-35% B over 60 min).
-
Note: Met and Met-O peptides have different retention times.[4] Met-O elutes earlier (more hydrophilic). Monitor both windows if oxidation is suspected.
Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
| Resolution (MS1) | 120,000 (at 200 m/z) | Essential to define the peak shape of the isotope envelope accurately for deconvolution. |
| AGC Target | 3e6 (Standard/High) | Maximize ion statistics to improve S/N for low-abundance labeled peptides. |
| Max Injection Time | 50–100 ms | Allow sufficient fill time for low-abundance ions. |
| Fragmentation | HCD (NCE 28-30%) | Standard peptide fragmentation. |
| Isolation Window | 1.4 – 1.6 m/z | Narrow enough to exclude interferences, wide enough to capture the isotope envelope. |
Data Analysis: Calculating LOD/LOQ
Detection limits for 15N-Met are governed by the Interference Limit , not just electronic noise.
The Mathematical Deconvolution
You cannot simply integrate the peak at
- : Intensity of the 15N-labeled peptide.[5]
- : Observed intensity at the M+1 position.
- : Observed intensity of the unlabeled monoisotopic peak.
- : The theoretical ratio of the M+1/M peak for the unlabeled peptide (based on carbon count).
Defining LOD & LOQ
Due to the subtraction method, the LOD is defined by the variability (Standard Deviation,
| Metric | Definition | Calculation |
| LOD (Limit of Detection) | The concentration where the 15N signal is distinguishable from the natural M+1 isotope variance. | |
| LOQ (Limit of Quantitation) | The concentration allowing accurate quantification.[6] |
Practical Calculation Protocol
-
Run a "Blank": Inject a purely unlabeled sample (no 15N).
-
Measure M+1: Record the intensity of the M+1 peak relative to M.
-
Calculate Variance: Determine the standard deviation of this ratio across 3-5 replicates.
-
Threshold: Your 15N-Met signal must exceed this variance by 3-fold to be "Detected."
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for low sensitivity in 15N-Met workflows.
-
High Background: If the M+1 subtraction results in negative numbers or high noise, ensure the instrument mass calibration is within <2 ppm.
-
Retention Time Shift: 15N causes a negligible RT shift. If you see a shift >0.2 min, it is likely a different chemical species (e.g., Deamidation or Oxidation), not the isotope.
References
-
Guo, L., & Li, L. (2011).[1][2] High-performance isotope labeling for proteomics.[2]Methods in Molecular Biology .
-
Ghesquière, B., et al. (2011). Methionine oxidation by blocking (MObB): a strategy for the quantification of methionine oxidation.[7][8][9]Journal of Proteome Research .
-
Shishkova, E., et al. (2016). Method for the Determination of 15N Incorporation Percentage in Labeled Peptides.[1][2][5][10]Methods in Enzymology .
-
Mani, D. R., et al. (2016). Statistical characterization of multiple-reaction monitoring mass spectrometry (MRM-MS) assays for quantitative proteomics.BMC Bioinformatics .
-
Thermo Fisher Scientific. (2023). Defining Lower Limits of Quantitation - A Discussion of S/N.Sciex Technical Notes .
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 3. biology.stackexchange.com [biology.stackexchange.com]
- 4. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciex.com [sciex.com]
- 7. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low L-methionine (15N) incorporation efficiency
Technical Support Center: Stable Isotope Labeling
Subject: Troubleshooting Low L-Methionine (
Executive Summary
Low incorporation of L-Methionine (
When a user reports "low efficiency," it usually manifests in one of two ways:
-
Incomplete Labeling (<95%): The mass spectrum shows a "doublet" (light and heavy peaks), indicating the cell is still making its own Methionine or recycling it from degraded proteins.
-
Low Protein Yield: The cells stopped making protein because the labeled Methionine was added too late, at the wrong concentration, or transport was competitively inhibited.
This guide abandons generic advice in favor of a mechanistic troubleshooting approach . We will isolate the bottleneck in your specific workflow.
Module 1: The Biological Bottlenecks
The "Scrambling" & Dilution Trap
Methionine is bio-synthetically derived from Aspartate. Even in minimal media, wild-type E. coli (like BL21) will synthesize "light" (
The Diagnostic Check:
-
Symptom: Mass Spec shows a mix of labeled and unlabeled peptides.
-
Root Cause: Isotopic dilution.[1] The cell is synthesizing
N-Met faster than it is importing N-Met. -
Solution: You must break the biosynthetic pathway.
-
Method A (Gold Standard): Use a Methionine Auxotroph (e.g., E. coli B834 or DL39). These strains cannot make Methionine; they must import it. Incorporation will be 100% or protein synthesis will stop.
-
Method B (Inhibition): If you must use a prototroph (e.g., BL21), add high concentrations (100 mg/L) of Lysine, Threonine, and Phenylalanine along with your labeled Met. These amino acids allosterically inhibit the aspartokinase enzymes, shutting down the pathway that leads to Methionine synthesis.
-
The N-Terminal Excision "Ghost"
A common "low incorporation" complaint arises when researchers look for the N-terminal Methionine in their NMR/MS data and can't find it.
-
The Mechanism: E. coli Methionine Aminopeptidase (MAP) efficiently cleaves the N-terminal Met if the second residue has a small side chain (Gly, Ala, Ser, Pro, Thr, Val).
-
The Fix: If your protein sequence is Met-Gly-..., your labeled Met is likely in the trash can, not on your protein. You must engineer a "stalling" residue (like Glu or Asp) at position 2 if retaining the label is critical.
Module 2: The "Wash-and-Starve" Workflow
The most common failure point is the transition from growth media to labeling media. If you simply "spike" labeled Met into a rich culture, the abundant light Met will outcompete the heavy label. You must force the cells into a starvation state to reset their internal pools.
Visualizing the Critical Path
Figure 1: The "Wash-and-Starve" Protocol. The yellow loop indicates the critical self-validation step: during starvation, growth must stall (OD plateau). If OD continues to rise, you have not sufficiently depleted the light amino acids.
Module 3: Troubleshooting Data & FAQs
Quantitative Diagnostics Table
| Observation | Probable Cause | Corrective Action |
| Doublets in MS (50% Labeling) | Incomplete depletion of light Met. | Increase starvation time to 45 mins; Ensure wash step uses AA-free buffer. |
| Doublets in MS (90% Labeling) | Metabolic Scrambling / Leakage. | Switch to Auxotroph (B834) or add inhibitory AA cocktail (Lys/Thr/Phe). |
| Low Protein Yield | Toxicity or Starvation Stress. | Reduce starvation time; Supplement with unlabeled precursors (unlabeled Lys/Thr) to support health without competing for Met transport. |
| Missing N-term Signal | MAP Cleavage. | Check residue #2. If small (Gly/Ala), the Met is cleaved. Mutate pos #2 to Glu/Phe. |
| No Induction | Label added too late. | Add |
Frequently Asked Questions
Q1: Why is my yield lower in labeled media compared to LB? A: This is expected. Minimal media places a higher metabolic burden on the cell. However, a drastic drop (>50%) indicates stress. Ensure your M9 salts are buffered correctly (pH 7.4) and that you are supplementing with vitamins (Thiamine is critical for E. coli on glucose).
Q2: Can I use
Q3: How much
References
-
Van Duyne, G. D., et al. (1993).[2] Atomic structures of the human immunophilin FKBP-12 complexes with FK506 and rapamycin. (Primary protocol for Seleno-Met/Isotope labeling via auxotrophy).[3]
-
Studier, F. W. (2005).[4] Protein production by auto-induction in high-density shaking cultures. (Foundational text on media composition and metabolic states).
-
Waugh, D. S. (1996). Genetic tools for selective labeling of proteins with alpha-15N-amino acids. (Detailed analysis of scrambling and auxotrophs).
-
Xiao, H., et al. (2010). Methionine aminopeptidase structure and function.
Sources
- 1. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 3. Seleno-methionine (SeMet) labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 4. researchgate.net [researchgate.net]
minimizing isotopic scrambling in L-methionine (15N) experiments
Technical Support Center: Minimizing Isotopic Scrambling in L-Methionine ( ) Experiments
Current Status: Operational Topic: Isotope Labeling Fidelity / Metabolic Scrambling Audience: Structural Biologists, NMR Spectroscopists, Protein Chemists
Core Directive & Mechanism
The Problem: Why does -Methionine Scramble?
In an ideal experiment, the
The primary culprit is transamination . Methionine is not metabolically inert; it exists in equilibrium with its
-
The Leak: Aminotransferases (such as TyrB or AspC in E. coli) transfer the
-amino group from Methionine to -ketoglutarate. -
The Distributor: This reaction creates
-Glutamate. -
The Scramble: Glutamate is the primary nitrogen donor for the biosynthesis of other amino acids (Aspartate, Alanine, Serine). Once the label enters the Glutamate pool, it "scrambles" into the backbone of non-target residues, creating background noise and assignment ambiguity in HSQC spectra.
Pathway Visualization
The following diagram illustrates the nitrogen flow that leads to scrambling.
Figure 1: The Transamination Leak. The dashed red lines indicate the reversible transamination pathway where
Troubleshooting Guide
Diagnostic: Is Scrambling Occurring?
Before altering protocols, confirm scrambling is the issue.
-
Symptom: In an
HSQC spectrum, you observe weak peaks in regions characteristic of Glycine (top center) or Alanine/Aspartate (central cluster), despite only adding -Met. -
Verification: Run a 1D
-edited proton spectrum. If the integral of the amide region is significantly higher than expected based on the Met count of your protein, scrambling has occurred.
Issue Resolution Matrix
| Symptom | Probable Cause | Corrective Action |
| Weak signals in non-Met regions | Long induction times allowed metabolic recycling. | Reduce Induction: Switch to 3-4 hours max. Harvest immediately. |
| High background noise | Use of standard E. coli strains (BL21) with high transaminase activity. | Strain Switch: Use auxotrophs (DL39 or B834) or suppress host synthesis (Rifampicin). |
| Low Label Incorporation | Label added too late or diluted by endogenous Met. | Pre-Induction: Add label 15-30 mins before induction to saturate the pool. |
| Scrambling in Mammalian Cells | General catabolism in rich media. | Dilution: Add excess unlabeled amine scavengers (Ala, Glu, Asp) to dilute the scrambled |
Optimized Protocols
Protocol A: The "Fast Exchange" Method (E. coli)
Best for: Standard BL21(DE3) strains where genetic modification is not possible.
Principle: Minimize the time the cells have to metabolize the label by adding it immediately prior to induction and harvesting quickly.[1]
-
Growth: Grow cells in standard M9 minimal media (with unlabeled NH
Cl) to OD . -
Inhibition (Optional but Recommended): Add amino acid biosynthesis inhibitors (100 mg/L of Lysine, Threonine, and Phenylalanine) to feedback-inhibit endogenous pathways.
-
Label Addition: Add L-Methionine (
) to a final concentration of 50–60 mg/L .-
Wait 15 minutes. This allows the labeled Met to flood the intracellular pool and downregulate endogenous synthesis via the MetJ repressor.
-
-
Induction: Induce with IPTG (1 mM).
-
Harvest Window: Incubate for maximum 4 hours at 37°C or 8-10 hours at 25°C.
-
Why? Scrambling is time-dependent. Prolonged expression (>12h) guarantees scrambling as the cell recycles proteins.
-
Protocol B: The Rifampicin Block (High Purity)
Best for: T7-polymerase strains (BL21-DE3) requiring near-zero background.
Principle: Rifampicin inhibits E. coli RNA polymerase but not T7 RNA polymerase. This shuts down host metabolism (including transaminases) while the target protein continues to be produced.
-
Growth: Grow cells in M9 media to OD
. -
Induction: Add IPTG. Incubate for 30 minutes to express T7 polymerase.
-
The Block: Add Rifampicin (150 µg/mL). Incubate for another 30 minutes.
-
Note: Host protein synthesis stops.
-
-
Labeling: Add L-Methionine (
) (50 mg/L). -
Expression: Continue incubation. Since host enzymes are no longer being replenished and metabolism is stalled, transamination is significantly reduced.
Protocol C: Mammalian Suppression (HEK293/CHO)
Best for: Glycosylated proteins or those requiring eukaryotic folding.
-
Media Prep: Use custom DMEM/RPMI lacking Methionine.
-
Scavenger Mix: Supplement the media with high concentrations (2x–5x standard) of unlabeled Alanine, Aspartate, Glutamate, and Glutamine.
-
Exchange: Spin down cells and resuspend in the Labeling Media.
-
Labeling: Add
-Met (50-100 mg/L). Induce/Transfect immediately.
Frequently Asked Questions (FAQ)
Q1: Can I use
Q2: Why not just use an auxotrophic strain like B834(DE3)? A: B834 (Met auxotroph) prevents the synthesis of unlabeled Met, ensuring high incorporation. However, it does not remove the transaminases (TyrB/AspC). Therefore, B834 ensures your Met is labeled, but it does not prevent that label from leaking into other amino acids if induction is prolonged.
Q3: Does temperature affect scrambling? A: Yes. Lower temperatures (18°C–25°C) generally reduce metabolic rates, including transaminase activity. However, they also require longer induction times for protein yield, which can negate the benefit. The "Rifampicin Block" at 37°C is often cleaner than a 24-hour run at 18°C for specific labeling.
Q4: I see a strong peak at the N-terminus. Is this scrambling? A: Likely not. The N-terminal methionine is often formylated or processed differently. However, if the peak intensity is consistent with the rest of the protein, it is your specific label. If you see extra peaks, check if your protein has a cleaved signal sequence or if the N-terminal Met is being excised by Methionine Aminopeptidase (MAP).
References
-
Waugh, D. S. (1996).[6] Genetic tools for selective labeling of proteins with
- -amino acids.[6] Journal of Biomolecular NMR, 8(2), 184–192.[6] -
Kainosho, M., et al. (2006). Optimal isotope labelling for NMR protein structure determinations. Nature, 440, 52–57.
-
Lacabanne, D., et al. (2018). Flexible-meccano: a tool for the generation of structural ensembles of intrinsically disordered proteins. Protein Engineering, Design and Selection (Context on labeling protocols for IDPs).
-
Venters, R. A., et al. (1995). High-level 15N labeling of proteins for NMR studies using a defined medium. Journal of Biomolecular NMR, 5, 339–344.
-
EMBL Protein Expression and Purification Core Facility. (n.d.). 15N labeling of proteins in E. coli.[6][7] EMBL.org.
Sources
- 1. Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transamination - Wikipedia [en.wikipedia.org]
- 3. Amino acid metabolism | Transamination | Deamination | | PDF [slideshare.net]
- 4. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Genetic tools for selective labeling of proteins with alpha-15N-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
resolving spectral overlap in 15N methionine NMR signals
Technical Support Center: Resolving Spectral Overlap in N Methionine NMR
Status: Operational
Role: Senior Application Scientist
Subject: Deconvoluting
Executive Summary
Methionine (Met) residues often populate the crowded central region of
Visual Workflow: The Resolution Decision Matrix
Before altering your sample, determine the optimal resolution strategy based on your protein's size and the severity of the overlap.
Figure 1: Decision matrix for selecting the appropriate overlap resolution strategy. Blue nodes indicate decision points; Green, Red, and Yellow nodes indicate experimental pathways.
Module 1: Chemical Editing (Labeling Strategies)
The most robust solution to spectral overlap is to physically manipulate which nuclei are NMR-active. Methionine is unique because it exhibits minimal metabolic scrambling in E. coli, making it an ideal candidate for selective labeling [1, 2].
Protocol A: Selective
N-Methionine Labeling (The "Positive" Filter)
Objective: Produce a protein where only Methionine residues are
Reagents:
-
M9 Minimal Media (Standard salts, no NH
Cl). -
N-NH
Cl (Natural abundance ammonium chloride). - N-L-Methionine (Isotopically enriched).[1]
-
Unlabeled Amino Acid Mix (containing the other 19 amino acids).
Step-by-Step Workflow:
-
Pre-Culture: Grow E. coli in LB media, then pellet and wash 2x with M9 salts to remove rich media traces.
-
Resuspension: Resuspend cells in M9 media containing
N-NH Cl (1 g/L) as the nitrogen source for general biosynthesis. -
Inhibition Phase (Critical): 30 minutes prior to induction, add the Unlabeled Amino Acid Mix (50–100 mg/L each) excluding Methionine. This saturates the biosynthetic pathways for non-Met residues.
-
Label Addition: Add
N-L-Methionine (50–100 mg/L). -
Induction: Induce with IPTG and harvest after standard expression time.
Validation:
-
The HSQC should show a drastically reduced number of peaks (equal to the number of Met residues + N-terminus if Met).
-
Note: If weak non-Met peaks appear, reduce induction time to limit scrambling (though rare for Met).
Protocol B: Reverse Labeling (The "Negative" Filter)
Objective: Produce a uniformly
Application: Useful when you have a fully labeled reference spectrum and need to identify which overlapped blob contains the Met signal.
Workflow:
-
Prepare M9 media with
N-NH Cl (Universal labeling). -
Add
N-L-Methionine in excess (200–500 mg/L) prior to induction. -
Result: The high concentration of unlabeled Met suppresses the synthesis of labeled Met. The resulting spectrum will show all residues except Methionine. Comparing this to the reference spectrum reveals Met positions by their absence.
Module 2: Spectroscopic Editing (Data Acquisition)
If making new samples is impossible, use pulse sequences to resolve overlap.
Quantitative Comparison of Acquisition Modes
| Method | Dimension | Mechanism of Resolution | Sensitivity Cost | Recommended For |
| 2D | 2D | Chemical Shift (H, N) | Baseline | Quick screening; low overlap. |
| 3D HNCO | 3D | Carbonyl Shift ( | ~30–50% loss | Resolving N/H overlap via C' dispersion.[4] |
| 3D HNCA | 3D | C | ~50–70% loss | Sequential assignment; resolving overlap. |
| NUS (Non-Uniform Sampling) | nD | Sparse Data Reconstruction | Neutral/Gain | High-resolution 3D/4D without long time penalty.[4] |
Technical Insight:
For Methionine, the 3D HNCO is particularly powerful. Even if two Met residues have identical
Troubleshooting & FAQ
Q1: I see "ghost" peaks in my selective
-
Diagnosis: Likely yes, but check the intensity.
-
Cause: Transamination. While Met is stable, prolonged expression can lead to
N entering the glutamate pool and labeling other residues (often Asp/Glu/Ala). -
Fix:
-
Reduce induction time (e.g., from 16h to 4h).
-
Double the concentration of the unlabeled amino acid mix (Protocol A, Step 3) to suppress background synthesis.
-
Use an auxotrophic strain (DL39) if available, though rarely needed for Met.
-
Q2: My Met peaks are broad and weak compared to other residues. Why?
-
Cause: Exchange broadening or conformational dynamics.[5] Methionine side chains are long and flexible, but the backbone should behave like other residues. If the peaks are broad, the Met might be in a region of intermediate exchange (
s-ms timescale). -
Test: Run a CPMG relaxation dispersion experiment. If
varies with pulse frequency, the broadening is dynamic, not just overlap.
Q3: Can I use this for Methyl-TROSY?
-
Clarification: This guide focuses on
N backbone signals. -
Context: Methionine is indeed a "gold standard" probe for Methyl-TROSY (
-methyl labeling). If you are studying high MW complexes (>50 kDa), you should likely switch from N-backbone detection to -methyl detection, as the methyl groups retain favorable relaxation properties far better than backbone amides [4].
Q4: The N-terminal Methionine is missing. Where is it?
-
Reason: The N-terminal amine (
) exchanges rapidly with solvent water. At pH > 6.5, these protons exchange too fast to be detected in HSQC.[4] -
Fix: Lower the pH to 6.0 or 5.5 (if protein stability permits) and run the HSQC at a lower temperature (e.g., 288 K) to slow the exchange.
References
-
Kainosho, M., et al. (2006). "Optimal isotope labelling for NMR protein structure determinations." Nature, 440, 52–57. Link[4]
-
Laguri, C., et al. (2022). "Specific isotopic labelling and reverse labelling for protein NMR spectroscopy." Essays in Biochemistry, 66(6), 725-735. Link
-
Kay, L. E. (2005). "NMR studies of protein structure and dynamics." Journal of Magnetic Resonance, 173(2), 193-207. Link
-
Tugarinov, V., & Kay, L. E. (2004). "Methyl groups as probes of structure and dynamics in NMR studies of high-molecular-weight proteins." ChemBioChem, 5(5), 614-622. Link[4]
Technical Support Center: Optimizing 15N-Methionine Detection
Topic: High-Sensitivity Detection of Backbone
Executive Summary
Detecting
This guide optimizes the three critical nodes of your experiment: Isotopic Fidelity (Sample Prep) , Magnetization Transfer (Acquisition) , and Signal Recovery (Processing) .
Module 1: Sample Preparation & Isotopic Fidelity
The Challenge: Metabolic scrambling (transamination) in E. coli can dilute your
Protocol: Anti-Scrambling Selective Labeling
To maximize SNR, you must ensure 100% incorporation at Met sites while preventing leakage to other residues.
Step-by-Step Workflow:
-
Strain Selection: Use a non-auxotrophic strain (e.g., BL21(DE3)) with a transaminase inhibition strategy, or a specific Met-auxotroph (e.g., DL41).
-
Recommendation: For robust expression, standard BL21(DE3) in defined media is often superior to finicky auxotrophs, provided you control the induction timing.
-
-
Pre-Culture: Grow cells in M9 minimal media with unlabeled
NH Cl to OD ~0.7. -
The Shift (Critical Step):
-
Pellet cells gentle (3000 x g, 15 min).
-
Resuspend in fresh M9 media containing no nitrogen source .
-
Incubate for 30 mins to deplete intracellular amino acid pools.
-
-
The Pulse:
-
Add
N-Methionine (50–100 mg/L). -
Add a cocktail of unlabeled amino acids (at 2x concentration relative to Met) to suppress biosynthetic scrambling pathways via feedback inhibition.
-
Inhibitor: Add 100 mg/L Lysine and Threonine (inhibits aspartokinase, reducing scrambling into the Asp/Glu pool).
-
-
Induction: Induce with IPTG immediately. Harvest after 3–4 hours. Do not induce overnight, as scrambling increases with time.
Visualization: Anti-Scrambling Logic
Caption: Metabolic flow control to prevent 15N label leakage from Methionine to other amino acids.
Module 2: Acquisition Optimization (The Physics)
The Challenge: Standard HSQC sequences are inefficient for 15N detection because the longitudinal relaxation time (
The Solution: Use SOFAST-HMQC (Band-Selective Optimized-Flip-Angle Short-Transient HMQC).
Why SOFAST-HMQC?
-
Mechanism: It uses selective pulses (e.g., PC9, REBURP) to excite only the amide protons, leaving the aliphatic protons (H
, H ) at equilibrium. These unperturbed aliphatic protons act as a "heat sink," accelerating the relaxation of the amide protons via dipolar coupling (the NOE effect). -
Result: You can reduce the recycle delay (d1) from ~1.0s to 0.1–0.3s , allowing you to acquire 3–4x more scans per unit time.
-
SNR Gain: Since SNR
, this yields a theoretical sensitivity gain of ~1.8x to 2.0x per hour.
Acquisition Parameter Table
| Parameter | Standard HSQC | Optimized SOFAST-HMQC | Reason |
| Pulse Sequence | hsqcetfpf3gpsi | sfhmqcf3gpph (Bruker) | Faster recycling of magnetization. |
| Recycle Delay (d1) | 1.0 – 1.5 s | 0.2 – 0.3 s | Exploits fast T1 relaxation of amides. |
| Proton Pulse | Hard 90° | PC9 / REBURP (Selective) | Avoids perturbing water/aliphatic protons. |
| Flip Angle | 90° | 120° (Ernst Angle) | Optimized for fast repetition rates. |
| TD (15N) | 128–256 | 64–128 | Lower resolution in indirect dim allows more scans. |
| Solvent Suppression | Presat / Watergate | PC9 Selective Excitation | Intrinsically suppresses water; no presat needed. |
Module 3: Troubleshooting & Diagnostics
User Question: "I see peaks, but they are broad and weak. Is it the instrument or the sample?"
Diagnostic Workflow:
-
Check the Temperature: Methionine amides in flexible tails exchange rapidly with water at pH > 7.0.
-
Fix: Lower temperature to 288K (15°C) or 293K (20°C) to reduce exchange broadening.
-
Fix: Lower pH to 6.0–6.5 (if protein stability permits).
-
-
Verify the Probe:
-
Run a standard
N-Ubiquitin sample. If the SNR is in 10 mins, the probe is fine. The issue is your protein (likely aggregation).
-
-
Aggregation Check:
-
Measure the 1D
H linewidth of the methyl region. If methyls are broad (>30 Hz), the protein is aggregated or oligomerizing. -
Fix: Add 50 mM Arginine/Glutamate to the buffer.
-
Troubleshooting Decision Tree
Caption: Diagnostic logic to isolate hardware vs. sample vs. acquisition parameter failures.
FAQ: Frequently Asked Questions
Q: Can I use D
Q: I see extra peaks that don't match my Methionine count. Why?
A: This is likely metabolic scrambling .
-
Verification: Run a 1D
N-edited spectrum. If you see a cluster of peaks around 120-125 ppm (typical for many residues) rather than distinct peaks, scrambling occurred. -
Solution: Reduce induction time or add unlabeled "scavenger" amino acids (Glu, Asp, Ala) to the media during expression.
Q: How does Non-Uniform Sampling (NUS) help?
A: For selective labeling, your spectrum is sparse (mostly empty space). NUS is ideal for this. You can sample only 25–30% of the indirect dimension (
References
-
Schanda, P., & Brutscher, B. (2005).[1] Very fast two-dimensional NMR spectroscopy for real-time investigation of protein folding and unfolding. Journal of the American Chemical Society, 127(22), 8014–8015. Link
-
Kainosho, M., et al. (2006). Optimal isotope labelling for NMR protein structure determinations. Nature, 440(7080), 52–57. Link
-
Klopp, J., et al. (2018).[2] Practical guidelines for the preparation of isotopically labeled recombinant proteins for biomolecular NMR. Journal of Biomolecular NMR, 71, 247–262. Link
-
Bruker BioSpin. (2024). User Manual: Fast Acquisition Techniques in Protein NMR. Link
Sources
Introduction: The Signal-to-Noise Challenge in 15N-Methionine Assays
Technical Support Center: Reducing Metabolic Background Noise in L-Methionine (15N) Assays
In stable isotope labeling, "noise" is not just electronic interference; it is biological. In L-Methionine (15N) assays, metabolic background noise arises primarily from three sources: isotopic dilution (endogenous production or recycling of unlabeled methionine), non-specific scavenging (uptake of unlabeled nitrogen from the matrix), and metabolic scrambling (transfer of the 15N label to other amino acids via catabolism).
Unlike Carbon-13, which tracks the carbon skeleton, Nitrogen-15 on Methionine is vulnerable to specific leakage points in the methionine cycle and transsulfuration pathway. This guide addresses how to seal these leaks and rigorously validate your labeling efficiency.
Phase 1: Pre-Analytical Optimization (Media & Culture)
Q1: Why is my labeling efficiency stuck at <90% despite using 99% enriched 15N-Met?
Diagnosis: This is a classic symptom of Isotopic Dilution caused by the "Salvage Pathway" or media contamination.
The Mechanism: Mammalian cells cannot synthesize Methionine de novo, but they are experts at recycling it. The Methionine Cycle regenerates Methionine from Homocysteine (Hcy). If your media contains unlabeled Homocysteine, Vitamin B12, or Folate in undefined ratios, the cell may preferentially remethylate unlabeled Hcy rather than taking up your expensive 15N-Met. Furthermore, standard Fetal Bovine Serum (FBS) is a reservoir of unlabeled amino acids.
Protocol 1: The "Clean-Slate" Media Setup
-
Step 1: Dialysis is Non-Negotiable. Standard FBS contains ~30-50 µM unlabeled Methionine. You must use dialyzed FBS (10 kDa cutoff) to remove free amino acids while retaining growth factors.
-
Step 2: Depletion Phase. Incubate cells in Methionine-free media (with dialyzed FBS) for 30–60 minutes prior to labeling. This depletes the intracellular pool of unlabeled Met.
-
Step 3: The Pulse. Add L-Methionine (15N) at concentrations matching the standard formulation (typically 30 mg/L for DMEM) to avoid metabolic stress.
-
Critical Check: Ensure your 15N-Met is >99 atom% excess.[1] Lower grades (95-98%) introduce an exponential decay in signal clarity.
-
Q2: How do I prevent "Metabolic Scrambling" of the 15N label into other amino acids?
Diagnosis: You are seeing 15N signals in Glutamine (Gln) or Glutamate (Glu).
The Mechanism:
Methionine is catabolized via the Transsulfuration Pathway . The nitrogen you labeled is released as ammonium (
Visualization: The Nitrogen Leakage Pathway The following diagram maps the fate of the 15N atom. Note the "Leakage Point" at the Cystathionine Gamma-Lyase (CGL) step.
Figure 1: The Methionine Nitrogen Fate Map. The red pathway indicates where the 15N label is cleaved from the carbon skeleton and re-assimilated into the general nitrogen pool, causing background noise.
Phase 2: Analytical Troubleshooting (MS & Data Processing)
Q3: My Mass Spec spectra show broad, messy isotope envelopes. Is this background?
Diagnosis: Likely Incomplete Incorporation rather than chemical background.
The Mechanism: Unlike SILAC (Lys/Arg), where peptides have a fixed number of labeled sites (e.g., K+8), Methionine labeling affects every Methionine residue. If a peptide has 3 Methionines and your incorporation is only 90%, you get a mix of M+0, M+1, M+2, and M+3 species. This spreads the signal intensity across multiple peaks, lowering the signal-to-noise ratio (SNR).
Protocol 2: Calculating Incorporation Efficiency Do not rely on the M+0/M+heavy ratio alone. Use the "Shift Analysis" method:
-
Identify a Methionine-containing peptide with high abundance.
-
Extract the Isotopic Envelope (M, M+1, M+2...).
-
Compare the experimental distribution to the theoretical distribution of 100% labeled peptide.
-
Threshold: If the "pre-heavy" peak (M-1 relative to the fully labeled mass) is >5% of the base peak, your labeling duration was too short.
Q4: How do I subtract the "Natural Abundance" background?
Diagnosis: You need to differentiate between the 0.37% natural abundance of 15N and your tracer signal.
Solution: Use a Background Subtraction Matrix . In metabolomics, simply subtracting the control file is insufficient due to retention time drifts. You must use an algorithm that aligns features before subtraction.
Table 1: Background Subtraction Workflow
| Step | Action | Technical Rationale |
| 1. Blank Injection | Inject pure solvent before samples. | Identifies system carryover (column memory). |
| 2. Unlabeled Control | Analyze a sample grown in standard 14N media. | Establishes the "biological baseline" and retention time markers. |
| 3. Feature Alignment | Use software (e.g., XCMS, Progenesis) to align 14N and 15N runs. | Corrects for non-linear retention time shifts caused by the "Isotope Effect" (deuterium shifts RT, 15N shifts are negligible but matrix effects vary). |
| 4. Exclusion List | Generate an exclusion list from the Unlabeled Control. | Tells the MS to ignore ions present in the 14N sample during data-dependent acquisition (DDA). |
Phase 3: Advanced FAQs
Q: Can I use 15N-Methionine to measure protein turnover in vivo (mice)? A: Yes, but the "Precursor Enrichment" problem is magnified. In animals, you cannot achieve 100% enrichment in the plasma instantly. You must measure the Time-Weighted Average of the precursor (free 15N-Met in plasma) to calculate the synthesis rate. Without this correction, you will underestimate turnover, interpreting the "dilution" as slow synthesis.
Q: I see a mass shift of +16 Da on my 15N-Met peptides. Is this a contaminant? A: This is Methionine Sulfoxide (MetO) . Methionine is highly susceptible to oxidation during sample prep.
-
Fix: Add reducing agents (DTT or TCEP) during cell lysis.
-
Fix: Perform all steps on ice.
-
Note: If you are studying oxidative stress, this is a signal. If not, it is noise.
References
-
Skirycz, A., et al. (2011).[2] 15N-Metabolic Labeling Quantification Workflow in Arabidopsis. National Institutes of Health. [Link]
-
Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics.[3][4] Molecular & Cellular Proteomics.[4][5] [Link]
-
Hatinen, T., et al. (2014). Transamination of methionine in humans: Evidence for the role of methanethiol.[6] PubMed. [Link]
-
Fan, T. W-M., et al. (2012). Stable isotope-resolved metabolomics and applications for drug development.[7] Pharmacology & Therapeutics.[7] [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. liverpool.ac.uk [liverpool.ac.uk]
- 5. Cell-selective labeling with amino acid precursors for proteomic studies of multicellular environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transamination of methionine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
improving cell viability in L-methionine (15N) defined media
Technical Support Center: Optimizing Viability in N-Labeled Media
Topic: Improving Cell Viability in L-Methionine (
Introduction: The "Hidden" Metabolic Checkpoint
Transitioning mammalian cells (CHO, HEK293) or auxotrophic bacterial strains to chemically defined media containing
The Core Problem: Researchers often assume cell death in labeled media is due to "toxicity" of the isotope. This is rarely the case. The primary cause of viability loss is Metabolic Checkpoint Activation .
Methionine is not just a building block for protein synthesis; it is the precursor to S-adenosylmethionine (SAM), the universal methyl donor. When cells detect a change in methionine availability (or uptake kinetics due to media formulation changes), the SAMTOR-mTORC1 pathway is triggered, often halting the cell cycle at G1 or inducing autophagy.
This guide provides the protocols to bypass these checkpoints and maintain high viability (>90%) for NMR structural studies.
Module 1: Media Formulation & Preparation
Objective: Construct a defined environment that mimics rich media signaling without introducing unlabeled noise.
The "Viability Triad" for Defined Media
Most commercial "NMR-ready" defined media are deficient in survival factors found in serum. You must supplement them manually.
| Component | Role | Recommended Concentration | Why it Matters |
| Pluronic F-68 | Shear Stress Protection | 0.1% (w/v) | In serum-free suspension, cells lack albumin protection. Without this surfactant, agitation causes membrane rupture (anoikis). |
| ITS Supplement | Growth Factor Signaling | 1x (10 mg/L Insulin) | Insulin mimics the anabolic signals of FBS, preventing apoptosis during the stress of media exchange. |
| Stable Glutamine | Nitrogen Source | 2–4 mM | Standard L-Glutamine degrades into toxic ammonia and pyrrolidone carboxylic acid within days. Use a dipeptide form (e.g., L-alanyl-L-glutamine) to prevent ammonia toxicity. |
The Isotope Substitution Rule
When swapping natural L-Methionine for
-
Do not under-dose. If your standard DMEM/RPMI uses 30 mg/L, use 35–40 mg/L of the
N variant. -
Reasoning: Defined media often have lower transport efficiency than serum-supplemented media. A slight excess compensates for lower transporter affinity and prevents the triggering of the starvation response.
Module 2: The Adaptation Workflow
Objective: Acclimatize cells to the defined environment before introducing the expensive isotope.
Warning: A "Direct Transfer" (100% Rich
Protocol: Sequential Media Adaptation
-
Phase A (Seed): Grow cells in standard rich media (e.g., DMEM + 10% FBS) to Log Phase (
cells/mL). -
Phase B (50:50): Centrifuge cells (200
g, 5 min). Resuspend in a 50:50 mix of Rich Media and Non-Labeled Defined Media .-
Success Metric: Wait for doubling time to stabilize (approx. 24h).
-
-
Phase C (25:75): Passage into a 25:75 mix (25% Rich / 75% Defined).
-
Phase D (100% Defined - Labeled): Once viability is >90% in Phase C, centrifuge and resuspend in 100% Defined Media containing
N-Methionine .
Figure 1: Sequential adaptation workflow minimizing osmotic and metabolic shock.
Module 3: Mechanistic Troubleshooting
Objective: Diagnose why cells are dying based on the signaling pathway.
The SAMTOR-mTORC1 Connection
If your cells stop dividing (G1 arrest) but remain intact, they are sensing "Methionine Starvation" even if the isotope is present. This is often due to intracellular SAM depletion.
Figure 2: The Methionine sensing pathway. Low intracellular SAM (due to poor uptake) allows SAMTOR to inhibit mTORC1, causing growth arrest.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Clumping / Aggregation | Extracellular DNA release from dead cells; Shear stress. | Add DNase I (5 U/mL) for 15 mins to break clumps. Increase Pluronic F-68 to 0.2%. |
| G1 Arrest (No Growth) | SAMTOR activation (False starvation signal). | Supplement with trace unlabeled Methionine (1-2% of total Met) to "prime" the pathway, or increase total |
| Rapid Drop in pH (Yellow) | Lactate accumulation (Warburg effect). | Switch to HEPES-buffered media (25 mM). Reduce glucose concentration and feed slowly (Fed-batch). |
| Apoptosis post-induction | Protein toxicity or Unfolded Protein Response (UPR). | Lower the induction temperature to 30°C . Add Sodium Butyrate cautiously. |
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use "dialyzed FBS" instead of defined media? A: You can, but it is risky for NMR. Dialysis membranes (3.5 kDa cutoff) often fail to remove all small molecules, leading to background noise in your spectra. Furthermore, dialyzed serum varies by lot. Chemically Defined (CD) media is superior for reproducibility, provided you supplement with ITS.
Q: My cells survive but don't express protein in the labeled media. Why? A: This is likely an energy deficit. Defined media often lacks the lipid precursors found in serum.
-
Fix: Supplement with a defined Lipid Concentrate (1x) or ensure your glucose levels are maintained above 2 g/L during the induction phase.
Q: Is
References
-
Gu, X., et al. (2017). "SAMTOR is an S-adenosylmethionine sensor for the mTORC1 pathway." Science.
- Context: Establishes the mechanistic link between Methionine availability and cell growth arrest via SAMTOR.
-
Thermo Fisher Scientific. "Optimization of Perfusion Medium in High Cell Density Mammalian Cell Culture."[1]
- Context: Provides data on Pluronic F-68 and ITS supplementation for maintaining viability in defined media.
-
Sartorius. "Adaptation of Mammalian Cell Lines to Serum-Free Suspension Culture."
- Context: Source of the sequential adapt
-
Krampe, B., & Al-Rubeai, M. (2010). "Cell death in mammalian cell culture: molecular mechanisms and cell line engineering strategies." Cytotechnology.
- Context: Detailed troubleshooting for apoptosis vs. necrosis in bioreactors.
Validation & Comparative
comparing L-methionine (15N) vs 35S-methionine for protein tracking
Comparative Guide: L-Methionine ( N) vs. S-Methionine for Protein Tracking
Executive Summary
This guide compares the "Gold Standard" of the 20th century (
-
Choose
S-Methionine if: You are tracking a single, specific protein of very low abundance, require extreme sensitivity (attomole range), and possess a targeted antibody for immunoprecipitation. It remains unbeatable for visualizing raw synthesis rates of specific targets on a gel. -
Choose L-Methionine (
N) if: You need proteome-wide turnover rates, wish to identify unknown interacting partners, require site-specific modification data (e.g., methylation), or operate in a facility where radiation safety constraints make S prohibitive.
Fundamental Principles
The Radioactive Approach: S-Methionine
Mechanism:
The Stable Isotope Approach: L-Methionine ( N)
Mechanism: This is a non-radioactive isotopolog where the natural Nitrogen-14 is replaced by Nitrogen-15. This creates a permanent mass shift (+1 Da per nitrogen atom).
Detection: High-Resolution Mass Spectrometry (LC-MS/MS). The instrument separates peptides based on their Mass-to-Charge (
Expert Insight (Mass Shift Nuance): Methionine (
) contains only one nitrogen atom. Therefore,N-Met induces a mass shift of only +1.00 Da . In complex lysates, this small shift can overlap with the natural C isotopic envelope of unlabeled peptides. For high-fidelity Pulse-SILAC, researchers often use L-Methionine ( C , N ) to create a larger, cleaner +6 Da shift, or rely on ultra-high resolution Orbitrap MS.
Comparative Analysis: The Decision Matrix
| Feature | L-Methionine ( | |
| Primary Output | Visual Band Intensity (Gel/Film) | Identification + Quantification (MS Spectra) |
| Scope | Single Protein (Targeted) | Global Proteome (Untargeted) |
| Sensitivity | Extreme (Attomole/Femtomole) | High (Femtomole/Picomole) - Dependent on MS |
| Resolution | Low (Gel bands can hide impurities) | High (Sequence-level identity) |
| Safety | High Hazard (Volatile | Safe (Biologically benign) |
| Cellular Impact | Toxic: Can induce cell cycle arrest | Inert: No biological perturbation |
| Cost | Low Reagents / High Disposal Cost | High Reagents / Low Maintenance |
Workflows & Visualization
Diagram 1: Experimental Workflow Comparison
The following diagram contrasts the linear, manual workflow of radiolabeling against the computational, multiplexed workflow of Mass Spectrometry.
Caption: Comparison of the destructive, targeted radioactive workflow (Red) vs. the analytical, data-rich mass spectrometry workflow (Blue).
Detailed Experimental Protocols
Protocol A: Classical S Pulse-Chase
Best for: Determining the half-life of a specific protein (e.g., p53).
Safety Pre-Requisite:
-
Starvation (Depletion): Wash cells 2x with warm PBS. Incubate for 30 min in Methionine/Cysteine-free DMEM.
-
Why: Depletes the intracellular pool of cold methionine, maximizing the specific activity of the label during the pulse.
-
-
Pulse: Replace medium with Met-free DMEM containing 50–100
Ci/mL S-Methionine. Incubate for a short window (e.g., 15 min).-
Critical: Short pulses improve temporal resolution.
-
-
Chase: Remove radioactive media (hazardous waste). Wash 2x with PBS. Add "Chase Media" (DMEM + 2 mM unlabeled Methionine + 2 mM Cysteine).
-
Why: The excess "cold" methionine prevents further incorporation of recycled
S, ensuring you track only the cohort synthesized during the pulse.
-
-
Harvest: Lyse cells at designated time points (e.g., 0, 1, 2, 4, 8 hours).
-
Immunoprecipitation (IP): Incubate lysate with antibody against target protein + Protein A/G beads.
-
Detection: Elute proteins, run SDS-PAGE. Dry the gel. Expose to X-ray film (1–3 days) or Phosphorimager (1–4 hours).
Protocol B: N Pulse-SILAC (Metabolic Labeling)
Best for: Global protein turnover profiling or tracking methylation flux.
-
Adaptation (Optional but Recommended): Dialyze FBS to remove free amino acids.
-
Depletion: Wash cells 2x with PBS. Incubate 30 min in Met-free medium.
-
Pulse (Labeling): Add medium containing L-Methionine (
N) at standard culture concentration (approx. 30 mg/L for DMEM).-
Note: Unlike
S, we use physiological concentrations, not trace amounts.
-
-
Harvest & Mixing:
-
Sample A (Time 0): Unlabeled control.
-
Sample B, C, D (Time points): Labeled lysates.
-
Quantification Strategy: Mix equal amounts of protein from labeled samples with a "Spike-in" standard (fully heavy labeled lysate) if absolute quantitation is needed.
-
-
Digestion: Reduce (DTT), Alkylate (IAA), and digest with Trypsin overnight.
-
Expert Note: Trypsin cleaves at Lys/Arg. Methionine residues will be internal.[1] Ensure your MS search engine (e.g., MaxQuant) is set to Variable Modification: Met (
N).
-
-
LC-MS/MS: Inject onto a C18 column coupled to a high-res Q-Exactive or Orbitrap.
-
Analysis: Calculate the "Heavy/Light" ratio. The rate of appearance of the Heavy peak correlates to protein synthesis rate (
).
Biological Context: The Methionine Pathway
Understanding where the label goes is crucial. Methionine is not just a protein building block; it is the precursor to SAM (S-adenosylmethionine), the universal methyl donor.
Caption: Methionine acts as both a protein constituent and a methyl donor.
Critical Distinction in Pathway Tracing
- S-Met: The sulfur atom is retained in Methionine and Cysteine (via transsulfuration). It does not trace methylation (the methyl group has no sulfur).
-
N-Met: The nitrogen is retained in the amino acid backbone. It does not transfer to DNA/Protein methylation sites (only the methyl group transfers).
-
Implication: If you want to track methylation specifically, neither of these is ideal. You would need
C-methyl-Methionine.[2]
-
References
-
DeCaprio, J. A., & Kohl, T. O. (2017). Metabolic Labeling of Protein Antigens with [35S]Methionine.[1] Cold Spring Harbor Protocols. Link
-
Schwanhäusser, B., et al. (2011). Global quantification of mammalian gene expression control. Nature. (Seminal paper on Pulse-SILAC turnover rates). Link
-
Revvity (formerly PerkinElmer). Guidelines for Using S-35 Methionine Compounds. Safety & Handling Technical Note. Link
-
Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. Link
-
Hu, S. J., et al. (2025). Metabolic labeling with 35S-methionine inhibits cell cycle progression.[3] ResearchGate / BioRxiv Preprints. (Highlighting toxicity of radioisotopes). Link
Validating Metabolic Flux Models Using L-Methionine (15N) Data
The following guide is a comprehensive technical resource designed for researchers validating metabolic flux models. It focuses on the specific utility of L-Methionine (15N) as a tracer for distinguishing nitrogen recycling pathways from carbon flux, a critical distinction often missed in standard 13C-MFA.
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary: The Nitrogen Decoupling Problem
In metabolic flux analysis (MFA), the Methionine Cycle presents a unique challenge: the fates of the carbon backbone, the methyl group, and the amino nitrogen are frequently decoupled. Standard 13C-tracers (e.g., [Methyl-13C] or [U-13C] Methionine) effectively map carbon skeletons but fail to validate the nitrogen recycling efficiency critical in cancer metabolism, liver disease, and polyamine biosynthesis.
This guide compares L-Methionine (15N) against alternative tracers, demonstrating its superior performance in validating two specific flux nodes:
-
Remethylation Efficiency: Distinguishing conserved nitrogen (Hcy
Met) from de novo nitrogen entry. -
Polyamine Commitment: Quantifying the irreversible loss of nitrogen to spermidine/spermine synthesis, which 13C-backbone tracers cannot isolate from salvage recycling.
Technical Comparison: Tracer Selection for Methionine Metabolism
The choice of isotope determines which "view" of the cycle you validate. The table below compares the tracking capabilities of L-Methionine (15N) against the most common alternatives.
Table 1: Comparative Performance of Methionine Tracers
| Feature | L-Methionine (15N) | L-Methionine (Methyl-13C) | L-Methionine (U-13C) | L-Glutamine (15N) |
| Primary Utility | Nitrogen Fate & Recycling | One-Carbon (1C) Flux | Carbon Backbone Fate | General Nitrogen Donor |
| Remethylation Tracking | High (Label Retained) | None (Label Lost to 1C pool) | High (Label Retained) | Low (Indirect via Transamination) |
| Salvage Pathway (MTA) | Negative Tracer (Label Lost) | High (Label Retained) | None (Label Lost to Polyamines) | High (Source of new N) |
| Polyamine Synthesis | Direct (Label accumulates) | None (Methyl stays in MTA) | Direct (Backbone accumulates) | None |
| Transamination Validation | High (Distinguishes Met | Low | Low | High (Source of N) |
| Cost Efficiency | Moderate | Low | High | Low |
Key Insight: L-Methionine (15N) is the only tracer that creates a "binary" validation signal for the Salvage Pathway: if Methionine is regenerated via the MTA cycle (Salvage), it loses the 15N label (replaced by 14N-Glutamate). If it is regenerated via Remethylation (Folate cycle), it retains the 15N label. This makes it the gold standard for distinguishing these two competing recycling routes.
Mechanistic Insight: The Nitrogen Fate Map
To properly interpret 15N data, one must visualize where the nitrogen atom physically travels. Unlike the carbon backbone, the nitrogen atom is "committed" to polyamines during the salvage pathway and must be replaced de novo.
Diagram 1: Nitrogen Flux in the Methionine Cycle
This diagram illustrates the divergence of Nitrogen (15N) versus Carbon pathways. Note how the Salvage Pathway regenerates Methionine but requires a NEW Nitrogen atom (Green Arrow).
Figure 1: Nitrogen Fate Map. Blue paths indicate conservation of the 15N label. Red paths indicate irreversible exit of the label into Polyamines or Transsulfuration. The Green path highlights the re-entry of unlabeled Nitrogen during the Salvage pathway, a critical differentiator from Remethylation.
Experimental Protocol: 15N-Methionine Tracing
This protocol is designed for LC-MS/MS detection, which provides the necessary sensitivity to distinguish mass shifts (+1 Da for 15N) in low-abundance metabolites like SAM and SAH.
Phase 1: Cell Culture & Labeling
-
Media Preparation: Reconstitute methionine-free DMEM/RPMI. Add L-Methionine (15N, 99% enrichment) to a final concentration of 100-200 µM (physiologic levels).
-
Note: Dialyzed FBS (dFBS) is mandatory to remove unlabeled methionine background.
-
-
Seeding: Seed cells at 60-70% confluence.
-
Equilibration: Wash cells 2x with PBS. Add the 15N-Methionine medium.[1]
-
Time Points:
-
0.5 - 2 Hours: To measure initial uptake and rapid SAM turnover.
-
6 - 24 Hours: To reach isotopic steady-state (ISS) for flux modeling.
-
Phase 2: Metabolite Extraction (Self-Validating Step)
Causality: Methionine metabolites (SAM/SAH) are heat-labile and pH-sensitive. Rapid quenching is essential to prevent artificial hydrolysis.
-
Quench: Rapidly aspirate media and wash with ice-cold saline (0.9% NaCl).
-
Extraction: Add 500 µL 80:20 Methanol:Water (pre-chilled to -80°C) directly to the plate.
-
Internal Standard: Spike extraction solvent with [D3]-Methionine or [13C5]-SAM to correct for extraction efficiency.
-
-
Scraping: Scrape cells on dry ice. Transfer to Eppendorf tubes.
-
Centrifugation: 15,000 x g for 10 mins at 4°C. Collect supernatant.
-
Storage: Analyze immediately or store at -80°C (max 48 hours for SAM stability).
Phase 3: LC-MS/MS Analysis
Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for optimal retention of polar metabolites (SAM, SAH, Polyamines).
Target Mass Transitions (MRM):
-
L-Methionine (15N): Precursor m/z 151.1
Product m/z 105.1 (Loss of Formic acid). -
SAM (15N): Precursor m/z 400.1
Product m/z 250.1 (Adenosine fragment). -
SAH (15N): Precursor m/z 386.1
Product m/z 136.1 (Adenine base). -
Spermidine (15N-labeled): Detect mass shift of +1 Da (if N1 labeled) or +3 Da (if fully labeled from turnover).
Data Interpretation & Model Validation
To validate your metabolic model, calculate the Mass Isotopomer Distribution (MID) for each metabolite.
Validation Logic 1: The Remethylation Ratio
In a system with high remethylation (e.g., liver cells), the 15N enrichment of SAM should closely mirror the 15N enrichment of Methionine.
-
Observation: If Hcy is M+1 (15N) and regenerates Met M+1, the cycle is intact.
-
Validation: If you see a dilution in Met enrichment (M+0 increases) without a corresponding drop in extracellular Met enrichment, it indicates Salvage Pathway activity (influx of 14N from Glutamine).
Validation Logic 2: Polyamine Commitment
Polyamines are a "sink" for Methionine nitrogen.
-
Observation: Accumulation of 15N-Spermidine.
-
Causality: The propylamine group transfer from dcSAM carries the 15N atom.
-
Model Check: If your model predicts high polyamine synthesis but you observe low 15N-Spermidine, the model is overestimating flux or the nitrogen is being diverted to MTA excretion.
Case Study Applications
Application A: Cancer Methionine Dependence (Hoffman Effect)
Many tumors cannot grow on Homocysteine alone; they require exogenous Methionine.
-
Hypothesis: Cancer cells have defective Remethylation (Hcy
Met). -
15N Validation: Feed 15N-Methionine. If Remethylation is defective, 15N-Hcy will accumulate, but 15N-Met (recycled) will be low. 13C-Met cannot confirm this as easily due to the confounding 1C-cycle methyl exchange.
Application B: MAT2A Inhibitor Development
MAT2A inhibitors block Met
-
Validation: Upon treatment, 15N-Methionine levels should rise (blockade of consumption), while 15N-SAM levels plummet.
-
Crucial Check: If 15N-SAM drops but 15N-Polyamines remain stable, the cell may be compensating via the Salvage Pathway (MTA
Met SAM), utilizing unlabeled nitrogen sources.
References
-
Model Validation and Selection in Metabolic Flux Analysis. arXiv. (2023). [Link]
-
Quantitation of Cellular Metabolic Fluxes of Methionine. Analytical Chemistry. (2014). [Link]
-
One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology. (2023). [Link]
-
Methionine abundance determines polyamine synthesis and TCA cycle. ResearchGate. (2021). [Link][2][3]
-
Metabolic characteristics and importance of the universal methionine salvage pathway. IUBMB Life. (2009). [Link]
Sources
cross-validation of L-methionine (15N) NMR assignments with crystallography
Title: Precision Assignment of L-Methionine (15N) Amide Resonances: A Structural Cross-Validation Guide Subtitle: Integrating X-Ray Crystallography with Solution NMR for Ambiguity-Free Backbone Assignments
Executive Summary
In the high-stakes environment of structural biology and drug discovery, the accurate assignment of NMR resonances is the non-negotiable foundation of any dynamic study. While L-Methionine (Met) residues are critical probes for hydrophobic cores and protein-protein interfaces, their backbone amide (
This guide evaluates the Structure-Based Cross-Validation (SBCV) protocol—a methodology that leverages high-resolution X-ray crystallographic data to predict and validate solution-state NMR assignments. We compare this "in silico-assisted" approach against traditional NOE-Walking and Site-Directed Mutagenesis , demonstrating that SBCV offers a superior balance of speed, cost-efficiency, and non-destructive accuracy.
Technical Context: The L-Methionine Challenge
Methionine residues often reside in the hydrophobic interior of proteins, acting as "structural anchors." However, in
-
Degeneracy: Similar chemical environments in the hydrophobic core lead to overlapping chemical shifts.
-
Exchange Broadening: Met residues near flexible loops or active sites may undergo intermediate exchange, weakening signal intensity.
-
Sequence Gaps: If a Met residue follows a Proline or resides in a flexible linker, sequential connectivity is often broken.
The Solution: By using an existing X-ray crystal structure, we can calculate the theoretical chemical shifts of the Met backbone amides based on their specific electronic environments (hydrogen bonding, torsion angles
Comparative Analysis: SBCV vs. Traditional Methods
The following table contrasts the Structure-Based Cross-Validation (SBCV) workflow against the two industry standards: NOE-based sequential assignment and Mutagenesis.
Table 1: Performance Comparison of Assignment Validation Strategies
| Feature | Structure-Based Cross-Validation (SBCV) | NOE-Based Sequential Assignment | Site-Directed Mutagenesis |
| Primary Mechanism | Quantum chemical/empirical prediction from PDB coordinates (e.g., SHIFTX2). | Through-space ( | Point mutation (Met |
| Accuracy | High (±0.2 ppm for | Medium-High ; fails if spectral density is high (overlap). | Definitive (100%) ; the "Gold Standard" for individual peaks. |
| Time to Result | < 24 Hours (Computational time). | 1-2 Weeks (Data acquisition + analysis). | 2-4 Weeks (Cloning, expression, purification per mutant). |
| Cost Efficiency | High (Requires only CPU time + existing HSQC). | Medium (Instrument time is expensive). | Low (High reagent and labor cost per residue). |
| Sample Integrity | Non-Destructive ; uses wild-type protein. | Non-Destructive . | Destructive/Perturbative ; mutation may alter local fold. |
| Best Use Case | Rapid validation of global assignments; resolving ambiguities in core residues. | De novo assignment of unknown structures. | Resolving 1-2 critical, stubborn ambiguities. |
Analyst Insight: While mutagenesis provides absolute certainty, it is prohibitively slow for assigning multiple Met residues. SBCV serves as a high-throughput filter, identifying which assignments are statistically robust and flagging only the outliers for experimental verification.
Experimental Workflow: The Self-Validating Protocol
This protocol ensures scientific integrity by treating the Crystal Structure and NMR Data as orthogonal datasets that must converge.
Phase 1: Selective -Methionine Labeling
To simplify the HSQC spectrum and eliminate non-Met signals, use a selective labeling strategy (reverse labeling or auxotrophic incorporation).
-
Strain: Use E. coli auxotroph (e.g., DL39) or standard BL21(DE3) in defined minimal media (M9).
-
Inhibition (If not using auxotroph): Inhibit the shikimate pathway to suppress scrambling if necessary, though for Met (derived from Aspartate/Cysteine pathway), scrambling is less of a concern than for aromatic residues.
-
Induction: Add
-labeled L-Methionine (50 mg/L) 30 minutes prior to IPTG induction. -
Result: A
HSQC spectrum containing only Met backbone amides.
Phase 2: Structure-Based Prediction
-
Input: Refine the PDB file. Remove water molecules unless they are structural (buried). Add hydrogens using a geometry-aware tool (e.g., MolProbity).
-
Calculation: Run the PDB coordinates through SHIFTX2 or SPARTA+ .[1]
-
Why these algorithms? They combine homology matching with semi-classical physics (ring currents, H-bonds) to predict backbone shifts with high correlation (
).
-
-
Output: A list of predicted
and values for all Met residues.
Phase 3: The Correlation Matrix (The "Handshake")
-
Overlay the predicted peak list onto the experimental HSQC spectrum.
-
Calculate the Combined Chemical Shift Difference (CCSD) for each Met residue:
-
Thresholding:
Visualization of Logic Pathways
Diagram 1: The Integrated Assignment Workflow
This diagram illustrates the parallel processing of Biological (NMR) and In-Silico (Crystal) data streams.
Caption: Figure 1. Dual-stream workflow converging experimental NMR data with structure-based predictions for robust assignment validation.
Diagram 2: Decision Logic for Mismatches
What happens when the prediction disagrees with the experiment? This logic tree guides the scientist through the "Trustworthiness" check.
Caption: Figure 2. Troubleshooting logic for discrepancies between predicted and observed chemical shifts. This ensures false negatives are not discarded without mechanistic verification.
Trustworthiness & Limitations[5]
To maintain E-E-A-T standards, we must acknowledge where this system fails:
-
Crystal Packing Artifacts: In the solid state, a Methionine residue might be involved in an intermolecular contact with a neighboring unit cell that does not exist in solution. This will cause a massive chemical shift deviation (CSD). Mitigation: Always visualize the crystal lattice (symmetry mates) in PyMOL before running predictions.
-
pH Discrepancies: Crystallization buffers often differ in pH from NMR buffers. Amide proton shifts are sensitive to pH (exchange rates). Mitigation: Ensure the prediction algorithm inputs match the experimental pH where possible, or rely more heavily on
shifts which are less pH-sensitive than . -
Ring Current Effects: If a Met residue is near an aromatic ring (Phe, Tyr, Trp), the ring current effect dominates the chemical shift. Prediction algorithms handle this well only if the ring orientation in the crystal matches the solution average. If the ring "flips" in solution, the prediction will be wrong.
References
-
Han, B., Liu, Y., Ginzinger, S. W., & Wishart, D. S. (2011). SHIFTX2: significantly improved protein chemical shift prediction. Journal of Biomolecular NMR, 50(1), 43–57. [Link]
-
Shen, Y., & Bax, A. (2010). SPARTA+: a modest improvement in empirical NMR chemical shift prediction by means of an artificial neural network. Journal of Biomolecular NMR, 48(1), 13–22. [Link]
-
Berti, P. J., et al. (2017). Chemical Shift Prediction for Protein Structure Validation. Methods in Molecular Biology, 1688, 303-325. [Link]
-
RCSB Protein Data Bank. Comparison of NMR and X-ray Crystallography. [Link]
-
Kainosho, M., et al. (2006). Optimal isotope labelling for NMR protein structure determinations. Nature, 440(7080), 52–57. [Link]
Sources
- 1. A novel approach to protein chemical shift prediction from sequences using a protein language model - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00367E [pubs.rsc.org]
- 2. Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03343C [pubs.rsc.org]
- 3. SHIFTX2: significantly improved protein chemical shift prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assigning methyl resonances for protein solution-state NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking 15N labeling efficiency against 13C/15N double labeling
Comparative Guide: N vs. C/ N Isotope Labeling Efficiency
Executive Summary: The Verdict
For structural biologists and drug discovery professionals, the choice between single (
-
Select
N Single Labeling for: Ligand binding screening (SAR by NMR), protein quality control, and relaxation studies on proteins <25 kDa. It offers high yields (90-95% of LB media), low cost (~$50/L), and negligible metabolic toxicity. -
Select
C/ N Double Labeling for: De novo backbone assignment, structure determination, and proteins >15 kDa requiring triple-resonance experiments (e.g., HNCA, HNCO). It carries a significant metabolic burden (reducing yields by 20-40%) and a high cost (~ 1000/L), requiring strict "adaptation" protocols to prevent isotope dilution.
The Mechanistic Basis
To understand efficiency losses, we must look at the nuclear physics and cellular physiology governing these experiments.
The NMR Perspective[1][2][3][4][5]
-
N (Spin 1/2): Provides the "fingerprint" of the protein via the amide bond (
H- N HSQC). It is chemically inert in the context of protein folding. -
C (Spin 1/2): Essential for assigning the carbon backbone (C
, C , CO). However, replacing C (natural abundance) with C introduces a heavier isotope into every metabolic pathway, creating a kinetic isotope effect that slows bacterial growth and protein synthesis rates.
The Metabolic Perspective (The "Heavy" Cell)
E. coli grown in minimal media (M9) with
Benchmarking Matrix: Performance Data
The following data aggregates typical results from E. coli BL21(DE3) expression systems using standard M9 minimal media protocols.
| Metric | ||
| Isotope Source | ||
| Typical Incorporation | > 98% | > 95% (Carbon is prone to dilution) |
| Protein Yield (vs. LB) | ~80 - 90% | ~50 - 70% |
| Cost per Liter (Est.) | Low (~$50 USD) | High (~$600 - $1,000 USD) |
| Metabolic Burden | Negligible | Moderate to High (Growth lag) |
| Spectral Limit | Proteins < 25 kDa | Proteins up to ~35 kDa (non-deuterated) |
| Primary Application | 2D HSQC, Titrations, Dynamics | 3D Assignment (HNCA, CBCANH), Structure |
Experimental Workflows & Protocols
The method of introduction dictates the labeling efficiency. We compare the Standard Adaptation method (safest for incorporation) against the High-Density Switch (Marley) method (best for cost/yield).
Diagram 1: Labeling Workflow Logic
This diagram illustrates the critical decision points between maintaining yield (Switch) and ensuring 100% incorporation (Adaptation).
Caption: Comparison of Standard Adaptation (Green) vs. High-Density Switch/Marley (Red) workflows. The Switch method saves isotope costs but risks lower incorporation if the wash step is inefficient.
Protocol: Optimized M9 Minimal Media (1L)
This protocol is designed to minimize the "lag phase" associated with double labeling.
Reagents:
-
6 g Na
HPO , 3 g KH PO , 0.5 g NaCl. -
Nitrogen: 1 g
NH Cl. -
Carbon: 2 g
C-Glucose (for double) OR 4 g C-Glucose (for single). -
Trace Elements: 1 mM MgSO
, 100 µM CaCl , 1x Thiamine (Vit B1).
Step-by-Step Methodology:
-
Pre-Culture Adaptation (Critical for Double Labeling):
-
Do not inoculate M9 directly from an LB plate.
-
Inoculate a 5 mL LB culture (Day 1).
-
Transfer 50 µL into 5 mL of M9 media (with isotopes) and grow overnight. This forces the bacteria to adapt their metabolic machinery to the heavy isotopes and minimal nutrients before the large-scale culture.
-
-
Inoculation:
-
Inoculate the 1L M9 media with the 5 mL adapted pre-culture.
-
Start OD should be < 0.05.
-
-
Growth:
-
Incubate at 37°C. Note: Double labeling cultures grow 20-30% slower. Expect induction OD (0.6-0.[1]8) in 6-8 hours, compared to 4-5 hours for LB.
-
-
Induction:
-
Cool to 18-25°C before adding IPTG (0.5 - 1.0 mM). Lower temperatures improve solubility and reduce the metabolic toxicity of the heavy isotopes.
-
Harvest after 12-16 hours.
-
The "Scrambling" & Dilution Problem
In
Diagram 2: Metabolic Scrambling Pathways
This diagram visualizes where the "bad" carbon comes from and how it dilutes the "good" label.
Caption: Carbon flow showing how residual
Mitigation Strategy: To prevent the "Red Dashed Line" scenario in the diagram above:
-
Use the Adaptation Step: Ensures internal
C pools are depleted before the main culture. -
Chase with Glucose: If using the Marley method, ensure the recovery phase (1 hour in M9 without inducer) is long enough to turn over the metabolic pool.
Validation: How to verify labeling
Before running a week-long 3D NMR experiment, validate your labeling efficiency.
-
Mass Spectrometry (MALDI-TOF or ESI):
-
Compare the mass of the unlabeled protein vs. the labeled protein.
-
Calculation: Theoretical Mass Shift = (Number of N atoms) + (Number of C atoms).
-
Acceptance Criteria:
of the theoretical mass shift. If the peak is broad, it indicates incomplete incorporation (scrambling).
-
-
1D Proton NMR:
-
Look for the "Isotope Filter" effect. In a 100%
C labeled sample, protons attached to carbons will be split into doublets ( Hz). If you see a central singlet peak, that represents C-bound protons (unlabeled).
-
References
-
Marley, J., Lu, M., & Bracken, C. (2001).[2] A method for efficient isotopic labeling of recombinant proteins.[1][3][2][4][5][6][7][8][9] Journal of Biomolecular NMR.
-
[Link]
-
-
Studier, F. W. (2005).[2] Protein production by auto-induction in high-density shaking cultures.[2] Protein Expression and Purification.
-
[Link]
-
-
Gardner, K. H., & Kay, L. E. (1998). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins.[1][7] Annual Review of Biophysics and Biomolecular Structure.
-
[Link]
-
- Cambridge Isotope Laboratories. (n.d.). Application Note 15: Top Ten Tips for Producing 13C, 15N Protein in Abundance.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. ukisotope.com [ukisotope.com]
- 3. promega.ca [promega.ca]
- 4. isotope.com [isotope.com]
- 5. High yield expression of proteins in E. coli for NMR studies [scirp.org]
- 6. web.mit.edu [web.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
verifying isotopic purity of commercial L-methionine (15N) stocks
Verifying Isotopic Purity of Commercial L-Methionine ( N) Stocks: A Comparative Quality Control Guide
Part 1: Executive Summary & Core Directive
The Hidden Variable in Quantitative Biology
In stable isotope labeling with amino acids in cell culture (SILAC) and metabolic flux analysis, the integrity of your data is linearly dependent on the purity of your isotopic tracers. Commercial L-Methionine (
-
Isotopic Dilution: Actual enrichment falling below 98%, leading to complex mass spectral deconvolution errors.
-
Chiral Contamination: Presence of D-Methionine (
N or N), which is biologically inert in many mammalian pathways but chemically identical in standard LC-MS, leading to concentration overestimation.
This guide provides a self-validating, autonomous workflow to verify commercial stocks before they enter your biological pipeline. We compare the performance of High-Resolution Mass Spectrometry (HRMS) against Nuclear Magnetic Resonance (NMR) and Chiral HPLC , demonstrating why a multi-modal approach is the only path to absolute certainty.
Part 2: Comparative Analysis of Verification Methods
We evaluated three primary methodologies for validating L-Methionine (
Table 1: Method Performance Matrix
| Feature | Method A: HILIC-HRMS | Method B: Chiral HPLC-UV | Method C: 1H-15N HSQC NMR |
| Primary Target | Isotopic Enrichment ( | Stereochemical Purity (L vs D) | Structural Identity & Chemical Purity |
| Sensitivity | High (Femtomole range) | Medium (Micromolar range) | Low (Millimolar range) |
| Precision | Qualitative / Semi-Quantitative | ||
| Blind Spot | Cannot distinguish L- vs D-Met | Blind to Isotopic Enrichment | Expensive; requires high concentration |
| Throughput | High (10 min/sample) | Medium (20-30 min/sample) | Low (1-12 hours/sample) |
| Verdict | Gold Standard for Enrichment | Mandatory for Chiral Check | Secondary Validation |
Part 3: Simulated Case Study – Premium vs. Economy Vendor
To illustrate the necessity of this workflow, we simulated a comparative QC analysis of two common commercial stock types: a "Premium Grade" (Vendor A) and a "Budget/Bulk Grade" (Vendor B).
Experimental Data: Isotopic & Chiral Fidelity
| Parameter | Target Spec | Vendor A (Premium) | Vendor B (Economy) | Impact on Assay |
| 99.2% | 96.5% | Vendor B causes 3.5% underestimation of flux rates. | ||
| L-Enantiomer % | > 99.9% | 94.0% | Vendor B introduces 6% non-metabolizable tracer. | |
| Chemical Purity | 99.8% | 98.2% (Sulfoxide detected) | Oxidation products may inhibit cell growth. |
Analysis: Vendor B's stock, while cheaper, introduces a cumulative error of nearly 10% in quantitative proteomics applications due to the combined effect of lower enrichment and chiral impurities.
Part 4: Detailed Experimental Protocols
Protocol A: Isotopic Enrichment via HILIC-HRMS
The Self-Validating Standard for
Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amino acids without derivatization. High-Resolution MS (Orbitrap or Q-TOF) resolves the neutron mass shift.
Materials:
-
Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Standards: Natural L-Methionine (Sigma) as 0% enrichment control.
Step-by-Step Workflow:
-
Sample Prep: Dilute commercial
N-Met stock to 10 µM in 90% ACN/10% Water. -
LC Gradient:
-
0-2 min: 90% B (Isocratic hold).
-
2-10 min: 90%
60% B. -
Flow rate: 0.4 mL/min. Column Temp: 30°C.
-
-
MS Acquisition: Positive ESI mode. Scan range m/z 100–200.
-
Target Ions:
-
(
N): 150.0583 Da -
(
N): 151.0553 Da
-
(
-
-
Calculation (Self-Validation):
-
Validation Check: Run the natural standard. It must yield ~0.37%
N (natural abundance). If not, recalibrate the detector.
-
Protocol B: Chiral Purity via Ligand-Exchange HPLC
Detecting the "Silent" D-Isomer Contaminant.
Principle: Chiral crown ethers or ligand-exchange phases separate enantiomers based on spatial configuration, preventing the use of biologically inactive D-Met.
Materials:
-
Column: Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm).
-
Mobile Phase: Perchloric Acid (pH 1.5) / Methanol (90:10 v/v).
-
Detection: UV at 210 nm (or MS).
Step-by-Step Workflow:
-
Sample Prep: Dissolve stock to 1 mg/mL in mobile phase.
-
Run Conditions: Isocratic flow at 0.4 mL/min, 25°C.
-
Elution Order: With CR-I(+), D-Methionine elutes before L-Methionine.[1]
-
Quantification: Integrate peak areas.
Part 5: Logic Visualization (QC Decision Tree)
The following diagram outlines the logical flow for accepting or rejecting a commercial stock based on the multi-modal analysis.
Figure 1: Autonomous QC Decision Tree. This logic gate ensures no compromised reagent enters the experimental workflow.
Part 6: Scientific Integrity & Troubleshooting
The "Self-Validating" System
To ensure trustworthiness (E-E-A-T), every verification run must include an Internal Standard Spike .
-
Method: Mix your
N-Met sample 1:1 with a known natural abundance L-Methionine standard. -
Expected Result: You should observe a distinct doublet in MS (m/z 150 and 151) with a 1:1 intensity ratio (corrected for concentration).
-
Failure Mode: If the ratio is skewed, your MS detector may be saturating, or the commercial stock concentration is incorrect.
Common Pitfalls
-
Methionine Oxidation: Methionine easily oxidizes to Methionine Sulfoxide (+16 Da). Always check for a peak at m/z ~166 (or ~167 for
N) in your MS data. -
Racemization in Solution: Storing Met stocks at non-neutral pH or high temperatures can induce racemization. Always store at -20°C and verify chiral purity if the stock is old.
References
-
Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (2020). LC/MS/MS Method Package for D/L Amino Acids. Retrieved from [Link]
-
Kilpatrick, E. L. (2016). Method for the Determination of 15N Incorporation Percentage in Labeled Peptides and Proteins. Methods in Enzymology, 566, 273–288. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2015).[2] Production and Characterization of 15N-Labeled Proteins. Retrieved from [Link]
comparative analysis of L-methionine (15N) uptake in different cell lines
Comparative Guide: L-Methionine ( N) Uptake Analysis in Oncology & Toxicology
Executive Summary: The Shift to Stable Isotope Tracing
For decades,
This guide presents a comparative analysis of L-Methionine (
Mechanistic Foundation: The LAT1 Transporter System
To interpret uptake data correctly, one must understand the transport machinery. Methionine uptake in high-proliferating cells is primarily mediated by LAT1 (SLC7A5) , which forms a heterodimer with 4F2hc (SLC3A2).
-
Cancer Cells (e.g., MCF-7, PC-3): Overexpress LAT1 to fuel the methionine cycle and polyamine synthesis.
-
Normal Cells (e.g., MCF-10A, Fibroblasts): Exhibit lower LAT1 expression and can often utilize homocysteine remethylation, making them less dependent on exogenous methionine [2][3].
Visualization: Methionine Transport & Metabolic Fate
The following diagram illustrates the LAT1-mediated entry of L-Methionine (
Figure 1: Pathway of L-Methionine (
Comparative Analysis: Methodology & Cell Line Performance
A. Methodological Comparison: Stable Isotope vs. Radiotracer
Why switch to
| Feature | L-Methionine ( | L-Methionine ( |
| Detection | LC-MS/MS (Mass Shift) | Scintillation Counting |
| Cellular Impact | Non-perturbing (Biologically inert) | Cytotoxic (Induces G2/M arrest) [1] |
| Resolution | Distinguishes free Met vs. incorporated | Measures total radioactivity only |
| Background | Low (0.37% natural abundance of | High (requires extensive washing) |
| Safety | No special handling required | Radiation safety protocols required |
B. Biological Comparison: Uptake Profiles by Cell Line
The following data synthesizes uptake trends observed in LAT1-dominant vs. LAT1-low cell lines [3][4].
| Cell Line | Tissue Origin | Phenotype | LAT1 Expression | Met ( |
| MCF-7 | Breast Cancer | Methionine Dependent | High (+++) | High (>0.8 nmol/µL/h) |
| PC-3 | Prostate Cancer | Metastatic | High (+++) | High |
| MCF-10A | Breast Epithelium | Non-Tumorigenic | Low (+) | Low (<0.3 nmol/µL/h) |
| Fibroblasts | Connective Tissue | Normal | Low (+) | Low |
Expert Insight: In "Methionine Dependent" cancer cells, inhibition of LAT1 (e.g., via JPH203) drastically reduces
N-Met uptake, causing metabolic collapse. Normal cells are largely unaffected, highlighting the therapeutic window [5].
Experimental Protocol: LC-MS/MS Uptake Assay
Objective: Quantify the uptake of L-Methionine (
Reagents
-
Tracer: L-Methionine (
N) (98%+ enrichment). -
Uptake Buffer: HBSS (Methionine-free), pH 7.4.
-
Stop Solution: Ice-cold PBS.
-
Lysis/Extraction: 80% Acetonitrile / 20% Water (containing 0.1% Formic Acid).
Workflow Diagram
Figure 2: Step-by-step workflow for stable isotope uptake analysis.
Detailed Procedure
-
Starvation (Critical): Deplete endogenous methionine for 30 minutes using Met-free HBSS. This synchronizes the cells and maximizes the sensitivity of the uptake measurement.
-
Pulse: Replace buffer with HBSS containing 50 µM L-Methionine (
N) .-
Note: For kinetic studies, harvest at 1, 3, 5, and 10 minutes to ensure linearity.
-
-
Wash: Place plate on ice immediately. Aspirate and wash 3x with ice-cold PBS to remove extracellular tracer.
-
Extraction: Add 500 µL of cold 80% Acetonitrile (with internal standard, e.g., D3-Met, if absolute quantification is required).
-
Analysis: Centrifuge at 14,000 x g for 10 min. Analyze supernatant via LC-MS/MS.
-
Target: Monitor the transition for
N-Met (typically m/z 151.1 105.1 or similar, depending on fragmentation) vs. natural Met (m/z 150.1).
-
References
-
Hu, G. et al. (2001). "Radiolabeling revisited: metabolic labeling with [35S]methionine inhibits cell cycle progression, proliferation, and survival."[1] Proceedings of the National Academy of Sciences.
-
Hoffman, R.M. (2020).[2] "Methionine Dependence of Cancer."[2][3] Biomolecules.[4][][6]
-
Furuya, M. et al. (2021).[7] "L-type amino acid transporter 1 is associated with chemoresistance in breast cancer via the promotion of amino acid metabolism." Scientific Reports.
-
Wang, Q. et al. (2022). "Blockade LAT1 Mediates Methionine Metabolism to Overcome Oxaliplatin Resistance under Hypoxia in Renal Cell Carcinoma."[8] Cancers.
-
Kavanagh, K.L. et al. (2018).[6] "The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer." International Journal of Molecular Sciences.
Sources
- 1. Radiolabeling revisited: metabolic labeling with (35)S-methionine inhibits cell cycle progression, proliferation, and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methionine Dependence of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. lcms.cz [lcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. L-type amino acid transporter 1 is associated with chemoresistance in breast cancer via the promotion of amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blockade LAT1 Mediates Methionine Metabolism to Overcome Oxaliplatin Resistance under Hypoxia in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
evaluating L-methionine (15N) tracers against deuterated alternatives
Precision Tracing in Proteomics and Metabolism: L-Methionine ( N) vs. Deuterated Alternatives
Executive Summary
In the landscape of stable isotope tracing, the choice between Nitrogen-15 (
This guide evaluates these tracers based on chromatographic behavior, kinetic isotope effects (KIE), and metabolic fate, providing actionable protocols for their optimal application.
Part 1: Technical Evaluation & Mechanism of Action
The Chromatographic Isotope Effect (The "Deuterium Problem")
The most critical differentiator between
-
Deuterated Methionine (
, ): Carbon-Deuterium (C-D) bonds are shorter and less polarizable than C-H bonds. This reduces the hydrophobicity of the molecule slightly but, more importantly, alters its interaction with the C18 stationary phase. Deuterated peptides typically elute earlier than their light counterparts.[1] In MS1 quantification, this elution shift prevents perfect peak alignment, complicating the integration of Heavy/Light ratios and reducing quantitation accuracy. -
N-Methionine: The substitution of
N with N adds mass without significantly altering the bond lengths or polarity of the amino acid backbone. Consequently, N-labeled peptides co-elute perfectly with naturally labeled peptides. This allows for precise, point-by-point ratio calculation across the entire chromatographic peak.
Kinetic Isotope Effects (KIE)
Biological systems discriminate against heavier isotopes, a phenomenon known as the Kinetic Isotope Effect.[2]
-
Deuterium (
H): The mass doubling from H to D is substantial.[3] Primary KIEs for C-D bond cleavage can reduce reaction rates by 6-8 fold . If your study aims to measure the rate of methylation (transfer of the methyl group from SAM to DNA/Histones), using L-Methionine-(methyl- ) may artificially suppress the reaction rate you are trying to measure. -
Nitrogen-15 (
N): The mass difference is only ~7%. Heavy atom isotope effects are typically negligible (1.02–1.10 fold), rendering N a non-perturbing tracer for metabolic flux and protein synthesis rates.
Metabolic Fate Tracking
The choice of label dictates which metabolic pathway is illuminated.
- N-Met: Tracks the amino acid backbone. Ideal for Protein Turnover (synthesis/degradation) and nitrogen metabolism.
-
Methyl-
-Met: Tracks the methyl group.[4] Ideal for One-Carbon Metabolism and Epigenetics (methylation of DNA/RNA/Proteins), provided the KIE is accounted for.
Part 2: Decision Logic & Visualization
The following diagram illustrates the metabolic divergence of Methionine and the decision logic for selecting the correct tracer.
Figure 1: Decision matrix for Methionine tracer selection based on metabolic fate and analytical requirements.
Part 3: Comparative Data Summary
| Feature | L-Methionine ( | L-Methionine (Methyl- |
| Primary Application | Quantitative Proteomics (SILAC), Protein Turnover | Epigenetics, Methylation Flux, NMR Structure |
| Mass Shift | +1 Da (per Nitrogen) | +3 Da (Methyl group) |
| LC-MS Elution | Co-elutes with endogenous Met | Elutes Earlier (Deuterium Effect) |
| Quantification Accuracy | High (No peak distortion) | Moderate (Requires retention time alignment) |
| Kinetic Isotope Effect | Negligible (Silent tracer) | Significant (Can slow methyl transfer rates) |
| Metabolic Tracking | Tracks Protein Backbone | Tracks Methyl Donor (SAM) |
| Cost | High | Moderate/Low |
Part 4: Experimental Protocols
Protocol A: High-Precision SILAC using L-Methionine ( N)
Objective: To quantify relative protein abundance changes between two cell populations without chromatographic bias.
Materials:
-
SILAC Media (Met/Arg/Lys deficient).
-
L-Methionine (
N) (Heavy).[4][5] -
L-Methionine (Natural) (Light).[4]
-
Dialyzed Fetal Bovine Serum (dFBS).
Workflow:
-
Adaptation: Culture Cell Population A in "Light" media and Population B in "Heavy" (
N-Met) media for at least 5 cell doublings. This ensures >98% incorporation of the label.-
Expert Tip: Use
C -Lysine and C -Arginine alongside N-Met to prevent "scrambling" and ensure all tryptic peptides are labeled.
-
-
Perturbation: Treat Population B with the drug/stimulus of interest. Treat Population A with vehicle.
-
Lysis & Mixing: Lyse cells in denaturing buffer (e.g., 8M Urea). Quantify protein concentration (BCA assay). Mix lysates 1:1 immediately .
-
Why: Mixing early minimizes technical variance from sample handling (digestion, cleanup).
-
-
Digestion: Reduce (DTT), Alkylate (IAA), and digest with Trypsin (overnight).
-
LC-MS/MS Analysis: Analyze using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Processing: Set the search engine (e.g., MaxQuant) to recognize Methionine(
N) as a variable modification. Note the absence of retention time shift parameters, allowing tight integration windows.
Protocol B: Methyl-Flux Analysis using L-Methionine (Methyl- )
Objective: To trace the flow of methyl groups into DNA or Histones (Methylation dynamics).
Materials:
Workflow:
-
Pulse Labeling: Switch cells from standard media to Methyl-
media for a defined short period (e.g., 15, 30, 60 mins).-
Expert Tip: Keep the pulse short to minimize recycling of the label into the general carbon pool.
-
-
Extraction:
-
For Metabolites: Extract SAM/SAH using cold 80% Methanol.
-
For DNA/Histones: Acid extract histones or enzymatically digest DNA.
-
-
MS Analysis: Monitor specific mass transitions.
-
SAM -> SAM+
(+3 Da shift). -
SAH -> SAH (No shift, as the methyl group is lost).
-
-
KIE Correction: If calculating absolute rates, apply a correction factor for the primary deuterium isotope effect, or validate against a
C-methyl labeled control (which has no KIE).
References
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): A Primer. Sigma-Aldrich. Source:
-
Kinetic Isotope Effects in Organic and Biological Reactions. ResearchGate. Source:
-
Use of
C- N-Methionine for Studying Methylation Dynamics. Methods in Molecular Biology (NIH). Source: -
Deuterium Labeling in Proteomics: Chromatographic Shifts and Quantitation. BenchChem Technical Guides. Source:
-
Comparison of SILAC and Dimethyl Labeling. ACS Publications. Source:
Sources
- 1. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. L-Methionine-13C5,15N,2,3,3,4,4-d5-(methyl-d3) 98 atom % 15N, 98 atom % D, 99 atom % 13C, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 6. collagensei.com [collagensei.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
L-METHIONINE (15N,) proper disposal procedures
L-METHIONINE ( ): Proper Disposal Procedures & Safety Protocols[1]
Part 1: Executive Safety Summary (Immediate Action)
CRITICAL DISTINCTION: L-Methionine (
-
Do NOT dispose of this material in radioactive waste streams (decay-in-storage or active dry waste).[2] Doing so triggers unnecessary regulatory audits and disposal costs.
-
Do NOT use lead shielding or Geiger counters; they are ineffective and unnecessary.
-
DO treat this substance based on its chemical and biological properties, not its isotopic enrichment.
Quick Reference Data
| Parameter | Specification |
| Chemical Name | L-Methionine ( |
| CAS Number | 59935-21-4 (Labeled) / 63-68-3 (Unlabeled) |
| Isotope Type | Stable ( |
| RCRA Status | Non-Hazardous (Pure form) |
| Primary Hazard | Low toxicity; potential biological nutrient (bacterial growth) |
Part 2: Technical Disposal Protocols
As a Senior Application Scientist, I have observed that compliance failures rarely stem from the isotope itself, but rather from the matrix (solvents, buffers, biological media) it is dissolved in. The following protocols are designed to segregate waste streams effectively.
Protocol A: Pure Solid or Aqueous Stock Solution
Use this protocol for expired dry powder or stock solutions in water/PBS.
The Logic: Pure L-Methionine is chemically benign but is a potent nutrient. Disposing of large quantities down the drain can cause "biological oxygen demand" (BOD) spikes in local water treatment, violating municipal codes.
-
Assessment: Verify the pH is between 5.0 and 9.0.
-
Containerization:
-
Solids: Place in a high-density polyethylene (HDPE) wide-mouth jar. Label as "Non-Hazardous Chemical Waste: Amino Acid Solid."
-
Liquids: Collect in a chemically compatible carboy.
-
-
Labeling: Explicitly write "CONTAINS STABLE ISOTOPE
- NON-RADIOACTIVE" on the tag to prevent confusion by waste handlers. -
Disposal: Hand over to your institution's EHS (Environmental Health & Safety) for incineration or landfill according to local chemical waste regulations.
Protocol B: Biological Media (Cell Culture Waste)
Use this protocol when
The Logic: Once the isotope enters a biological system, the biohazard risk (cells, viruses, bacteria) supersedes the chemical nature of the amino acid.
-
Deactivation: Treat the liquid media with 10% bleach (sodium hypochlorite) or an appropriate disinfectant for 20 minutes.
-
Verification: Ensure a color change (if phenol red is present) or use test strips to confirm active chlorine concentration.
-
Disposal:
-
Liquid: Flush down the sanitary sewer with copious water (if permitted by local biosafety level regulations).
-
Solid (Plates/Flasks): Dispose of as Biohazardous Waste (Red Bag/Autoclave).
-
Note: The
content does not alter the standard biohazard disposal route.
-
Protocol C: Mixed Chemical Solvent Waste
Use this protocol for HPLC effluents or extraction layers (e.g., Methanol, Acetonitrile).
The Logic: The organic solvent is the primary hazard (ignitability/toxicity). The isotope is an impurity.
-
Segregation: Do not mix halogenated (e.g., Chloroform) and non-halogenated (e.g., Methanol) solvents unless authorized.
-
Collection: Pour into the designated Satellite Accumulation Area (SAA) solvent carboy.
-
Documentation: On the waste tag, list the solvent constituents (e.g., "Acetonitrile 50%, Water 50%"). You may list "Trace L-Methionine-15N," but it is not required for RCRA classification.
Part 3: Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for segregating
Figure 1: Triage decision tree for L-Methionine (
Part 4: Self-Validating Safety Systems
To ensure your lab remains compliant and safe, implement these "Self-Checks" before any disposal event.
The "Geiger Null" Check
Why: To reassure nervous staff or facilities management.
-
Action: Pass a handheld Geiger-Müller counter over the waste container.
-
Validation: The reading must remain at background levels (approx. 0.02–0.05 mR/hr). If it spikes, you have cross-contamination with a radioisotope (e.g.,
or ), and the entire container must be treated as radioactive waste.
The "Label Integrity" Check
Why: To prevent "Unknown Chemical" fines from disposal vendors.
-
Action: Ensure the label reads "L-METHIONINE" .
-
Validation: Do not just write "Amino Acid." Specificity prevents costly testing by the waste disposal contractor. If the waste is a mixture, list all components >1%.
The "Cost-Recovery" Audit
Why:
-
Action: Before disposal, verify if the material is truly degraded.
-
Validation: Run a small aliquot on Mass Spec. If the enrichment is intact and the chemical purity is high, consider recrystallization rather than disposal. This is a key differentiator in high-efficiency labs.
References
Operational Guide: Personal Protective Equipment for L-METHIONINE (15N)
Executive Summary: The Dual-Threat Protocol
Substance: L-Methionine (15N labeled) CAS No: 63-68-3 (Unlabeled generic); Specific isotope CAS varies by enrichment. Hazard Classification: Non-Hazardous / Low Hazard (GHS). Critical Insight: When handling stable isotopes like L-Methionine (15N), the primary risk is not toxicity to the researcher, but contamination of the sample by the researcher.
As a Senior Application Scientist, I emphasize that standard safety protocols must be elevated to Analytical Hygiene Protocols . Your body is a source of natural abundance nitrogen (
Part 1: Risk Assessment & Hierarchy of Controls
Before donning PPE, you must establish the engineering controls. This substance is a high-value stable isotope, not a bulk commodity.
| Control Level | Action Required | Scientific Rationale |
| Elimination | N/A | Essential reagent for metabolic tracking/structural biology. |
| Engineering | Fume Hood / Glove Box | Primary Barrier. Prevents loss of expensive powder to air currents. Prevents inhalation of fine particulates. |
| Administrative | Designated Area | Use a "Clean Zone" balance. Avoid cross-contamination with unlabeled methionine sources. |
| PPE | Barrier Protection | Protects the user from nuisance dust; protects the sample from biological contamination (skin oils, RNases). |
Part 2: PPE Specifications (The "Self-Validating" System)
This PPE matrix is designed to create a self-validating system: if the sample remains pure, the PPE has done its job.
1. Hand Protection: The Critical Interface
-
Recommendation: Nitrile Gloves (Powder-Free, 4-5 mil minimum).
-
Why Nitrile? Latex gloves often contain curing agents and proteins that can interfere with sensitive LC-MS downstream applications. Nitrile provides superior chemical resistance and eliminates protein contamination risks.
-
The "Double-Glove" Protocol:
-
Inner Layer: Protects your skin.[1]
-
Outer Layer: Protects the sample. Change the outer pair immediately if you touch a non-sterile surface (door handle, face, keyboard).
-
Validation: Absence of keratin peaks in MS data confirms glove discipline.
-
2. Respiratory Protection: Loss Prevention
-
Recommendation: N95 Respirator (Optional) or Surgical Mask (Recommended).
-
Context: L-Methionine is not volatile. However, it is a fine powder.
-
Scientific Logic: A mask is recommended not primarily for toxicity, but to prevent exhalation moisture and breath particulates from hydrating or contaminating the hygroscopic isotopic powder during weighing.
-
Warning: If you are generating enough dust to require a P100 respirator, your handling technique is aggressive and resulting in financial loss of the isotope.
3. Eye Protection: Standard Defense
-
Recommendation: ANSI Z87.1 Safety Glasses with Side Shields.
-
Logic: Standard protection against mechanical irritation from dust. Chemical splash goggles are necessary only if the methionine is dissolved in hazardous solvents (e.g., strong acids for hydrolysis).
4. Body Protection: The Macro Barrier
-
Recommendation: Clean Lab Coat (Cotton/Polyester Blend), Buttoned to Neck.
-
Causality: Human skin sheds thousands of cells per minute. A closed lab coat prevents "fallout" of natural abundance carbon/nitrogen from your clothing into your enriched sample.
Part 3: Operational Workflow (Weighing & Solvation)
This workflow integrates PPE usage with experimental logic to ensure safety and data integrity.
Step 1: Preparation (The "Clean Zone")
-
Don PPE: Lab coat
Mask Safety Glasses Gloves. -
Static Control: Use an anti-static gun on the weighing boat and the balance chamber.
-
Reason: Static charge can cause the lightweight isotopic powder to "jump" or disperse, leading to inhalation risk and financial loss.
-
Step 2: The Transfer
-
Open the L-Methionine (15N) container inside the fume hood or balance enclosure.
-
Use a stainless steel or anti-static plastic spatula . Avoid wood (porous/contamination risk).
-
Technique: Do not pour. Transfer small amounts gently to avoid aerosolization.
Step 3: Post-Handling & Disposal
-
Reseal: Parafilm the stock container immediately to prevent moisture uptake (Methionine can degrade via oxidation; moisture accelerates this).
-
Waste:
-
Solid Waste: If 15N-Methionine is spilled, it is non-radioactive . It can be disposed of as standard chemical waste or, if significant, swept up for recovery (depending on purity requirements).
-
Liquid Waste: Dispose of according to the solvent used (e.g., aqueous or organic waste streams).
-
Part 4: Visualizing the Safety & Integrity Logic
The following diagram illustrates the decision-making process for handling L-Methionine (15N), distinguishing it from radioactive protocols.
Figure 1: Decision logic for handling stable isotopes. Note the divergence from radioactive protocols, focusing on contamination control.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 6137, Methionine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (Standard 1910.132). United States Department of Labor. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
